4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
Description
Properties
CAS No. |
89014-95-9 |
|---|---|
Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h2-9H,1H2 |
InChI Key |
YDXKVOFOIVRBHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4-nitro-N-(4-vinylphenyl)phthalimide
This guide details the synthesis of 4-nitro-N-(4-vinylphenyl)phthalimide , a specialized monomer used in the creation of functionalized polyimides for non-linear optical (NLO) applications and high-performance dielectrics.
The protocol below prioritizes the Overberger & Shalati method (1983) , refined with modern "Best Practice" controls to prevent premature polymerization of the vinyl group during the high-temperature condensation step.
Executive Summary
-
Target Molecule: 4-nitro-N-(4-vinylphenyl)phthalimide[1]
-
CAS Classification: Phthalimide derivative / Styrenic monomer[1]
-
Primary Application: Precursor for functionalized polyimides; acceptor units in donor-acceptor NLO chromophores.
-
Synthesis Logic: Nucleophilic acyl substitution (condensation) between 4-nitrophthalic anhydride and 4-aminostyrene, followed by thermal or chemical imidization.
-
Critical Control Point: The vinyl group on the styrene moiety is thermally sensitive. A radical inhibitor (Hydroquinone or BHT) is mandatory during reflux to prevent oligomerization.
Retrosynthetic Analysis & Pathway
The synthesis relies on the formation of the imide ring via the reaction of an anhydride with a primary amine.[2]
-
Step 1 (Amic Acid Formation): The amino group of 4-aminostyrene attacks a carbonyl carbon of 4-nitrophthalic anhydride. This opens the ring to form the N-(4-vinylphenyl)-4-nitrophthalamic acid intermediate.
-
Step 2 (Imidization): Dehydration (loss of water) closes the ring to form the thermodynamically stable imide.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from anhydride precursor to final imide via amic acid intermediate.
Materials & Reagents
To ensure reproducibility and prevent side reactions, use reagents meeting the following specifications:
| Reagent | Purity | Role | Critical Note |
| 4-Nitrophthalic Anhydride | >98% | Electrophile | Must be dry; hydrolyzes to acid if exposed to moisture. |
| 4-Aminostyrene | >97% | Nucleophile | Often stored cold. If dark/viscous, distill before use to remove polymers. |
| Glacial Acetic Acid | 99.8% | Solvent/Catalyst | Promotes proton transfer; acts as dehydration medium. |
| Hydroquinone | 99% | Radical Inhibitor | CRITICAL: Prevents vinyl polymerization during reflux. |
| Ethanol | Absolute | Wash Solvent | Removes unreacted starting materials. |
Experimental Protocol
Safety Warning: 4-Aminostyrene is toxic and unstable. 4-Nitrophthalic anhydride is a sensitizer. Perform all operations in a fume hood.
Phase 1: Reaction Setup
-
Equipment: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath (set to 125°C), nitrogen inlet.
-
Stoichiometry: Use a 1:1 molar ratio, with a slight excess (1.05 eq) of the anhydride to ensure complete consumption of the amine (which is harder to remove).
Phase 2: Synthesis Procedure[3][4][5]
-
Dissolution: In the RBF, dissolve 4-nitrophthalic anhydride (19.3 g, 100 mmol) in 150 mL of Glacial Acetic Acid . Stir at room temperature until mostly dissolved.
-
Inhibitor Addition: Add Hydroquinone (50 mg). Note: This represents approx 0.2-0.5 wt% relative to the amine. Do not skip this step.
-
Amine Addition: Add 4-aminostyrene (11.9 g, 100 mmol) slowly over 5 minutes. The solution may darken or warm slightly due to the exothermic formation of the amic acid.
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 118°C) for 4–6 hours .
-
Checkpoint: The solution should become clear and then potentially precipitate the product as the reaction proceeds, depending on solubility.
-
-
Cooling: Remove from heat and allow the solution to cool slowly to room temperature.
Phase 3: Workup & Purification
-
Precipitation: Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring. The crude imide will precipitate as a yellow/tan solid.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).[3]
-
Washing:
-
Wash 3x with Water (to remove acetic acid).
-
Wash 1x with cold Ethanol (to remove unreacted amine and traces of hydroquinone).
-
-
Recrystallization: Recrystallize the crude solid from Ethanol or a DMF/Water mixture.
-
Dissolve in hot DMF, filter hot (if needed), then add water dropwise until turbid. Cool to 4°C.
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 60°C to avoid thermal polymerization.
Experimental Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Characterization & Validation
To confirm the identity of the product and ensure the vinyl group remained intact:
| Method | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Doublets at 6.7 ppm (1H) and 5.8 ppm (1H) ; dd at 5.3 ppm (1H) . | Characteristic vinyl protons (styrene double bond). Absence indicates polymerization. |
| 1H NMR (Aromatic) | Multiplets at 7.5–8.5 ppm .[4] | Phthalimide and Phenyl ring protons.[1] |
| FT-IR | Peaks at 1720 cm⁻¹ and 1780 cm⁻¹ . | Symmetric and asymmetric C=O stretching of the imide ring. |
| FT-IR | Peak at 1350 cm⁻¹ and 1530 cm⁻¹ . | Nitro (NO2) group stretches. |
| Melting Point | >200°C (Decomposition likely). | Compare against 4-nitrophthalimide (mp 198°C); vinyl derivative usually higher. |
Troubleshooting & Optimization
Issue: Low Yield / Sticky Product
-
Cause: Polymerization of the styrene moiety.
-
Solution: Increase Hydroquinone concentration. Ensure the reaction is not refluxed longer than necessary. Perform the reaction under a strict Nitrogen atmosphere to exclude oxygen (which can initiate radical chains).
Issue: Incomplete Imidization
-
Cause: Water remains in the system, pushing equilibrium back to amic acid.
-
Solution: If using Glacial Acetic Acid fails, switch to Toluene/DMF (4:1) with a Dean-Stark trap to physically remove water azeotropically.
Issue: Isomer Concerns
-
Note: Starting from 4-nitrophthalic anhydride yields the 4-nitro isomer exclusively regarding the phthalimide ring. The N-substitution is on the nitrogen atom, so no positional isomerism exists there. The product is achiral.
References
-
Overberger, C. G., & Shalati, M. D. (1983). Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides.[1] Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3403-3424.[1]
-
Source:
-
-
Organic Syntheses. (1943). 4-Nitrophthalimide.[1][5][6][7][8][9] Organic Syntheses, Coll.[3] Vol. 2, p.457.[3] (Provides baseline data for the nitro-phthalimide core).
-
Source:
-
-
Mallakpour, S., & Rafiemanzelat, F. (2004). Synthesis and characterization of new optically active poly(amide-imide)s. Polymer.[1][10][11] (Demonstrates standard solution condensation techniques for phthalimides).
-
Source:
-
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Phthalimides [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Nitro-N-methylphthalimide (4 NPI) (CAS NO:41663-84-7) | 4-Nitro-N-methylphthalimide (4 NPI) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 7. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Physical Properties of Nitro-Substituted Vinyl Phthalimide Monomers: A Guide for Advanced Material and Pharmaceutical Development
An In-depth Technical Guide:
Abstract
Nitro-substituted vinyl phthalimide monomers represent a class of compounds with significant potential in the development of advanced polymers and functional materials. The introduction of a nitro group onto the phthalimide ring system profoundly influences the monomer's electronic, thermal, and optical properties, while the vinyl group provides a reactive site for polymerization. This technical guide offers an in-depth exploration of the key physical properties of these monomers, designed for researchers, chemists, and drug development professionals. We will delve into their synthesis and purification, core physical characteristics, thermal stability, optical behavior, and unique polymerization challenges. The narrative emphasizes the causality behind experimental observations and provides validated protocols for characterization, ensuring a robust foundation for future research and application.
Introduction
The Phthalimide Moiety in Polymer Science
The phthalimide group is a robust and versatile building block in polymer chemistry. Its rigid, planar structure imparts excellent thermal stability and mechanical strength to polymer backbones.[1] N-substituted phthalimides, particularly those with polymerizable groups like vinyl moieties, have been explored for the synthesis of high-performance polymers with applications ranging from electronics to specialty coatings.[2][3]
Strategic Impact of Nitro-Substitution
The incorporation of a nitro (–NO₂) group onto the phthalimide aromatic ring is a strategic chemical modification. As a potent electron-withdrawing group, it significantly alters the electron density of the molecule. This has several critical consequences:
-
Enhanced Electrophilicity: The nitro group increases the electrophilicity of the phthalimide ring, making it more susceptible to nucleophilic substitution reactions.[4] This can be exploited for further functionalization.
-
Modified Optical Properties: The nitro group acts as a chromophore, shifting the molecule's light absorption characteristics, often into the visible spectrum.[5] This is fundamental to the design of dyes and optically active materials.
-
Altered Polymerization Reactivity: The electronic effects of the nitro group can dramatically influence the reactivity of the adjacent vinyl group, posing unique challenges and opportunities in polymerization.[6]
Significance and Potential Applications
Understanding the physical properties of nitro-substituted vinyl phthalimide monomers is crucial for their application. These monomers are important intermediates for synthesizing materials such as azo dyes and are raw materials for pharmaceuticals like Citalopram.[7] Their unique combination of thermal stability and specific optical properties makes them candidates for advanced applications, including:
-
High-refractive-index polymers.[8]
-
Thermally stable, optically transparent films.[1]
-
Functional polymers for drug delivery systems.
This guide provides the foundational knowledge required to harness the potential of these specialized monomers.
Synthesis and Purification
The most common approach to synthesizing nitro-substituted vinyl phthalimides involves the nitration of a pre-formed N-vinylphthalimide or the synthesis from a nitrated precursor. The direct nitration of phthalimide followed by subsequent vinylation is also a viable, though often more complex, route.
Primary Synthetic Route: Nitration of Phthalimide
A well-established and reliable method involves the direct nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[7][9] This produces 4-nitrophthalimide, a key intermediate.
Caption: Synthesis of 4-Nitrophthalimide intermediate.
The subsequent introduction of the vinyl group can be achieved through various methods, though this step is often challenging. An alternative and more direct route for related structures involves synthesizing N-(4-vinylphenyl)-4-nitrophthalimide from 4-nitrophthalic anhydride and 4-vinylaniline.[6]
Detailed Experimental Protocol: Synthesis of 4-Nitrophthalimide
This protocol is adapted from a validated procedure in Organic Syntheses, a highly trusted source for chemical preparations.[9]
Expert Insight: The choice of a mixed acid system (HNO₃/H₂SO₄) is critical. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature (10-15°C) is essential to prevent over-nitration and decomposition of the starting material.
Methodology:
-
Prepare Nitrating Mixture: In a 3-L beaker equipped with a mechanical stirrer and placed in an ice bath, add 1.4 L of concentrated sulfuric acid (sp. gr. 1.84).
-
Slowly and carefully, add 240 cm³ of fuming nitric acid (sp. gr. 1.50) to the sulfuric acid while stirring. Maintain the temperature below 15°C.
-
Reaction: Once the acid mixture is cooled to 12°C, add 200 g (1.36 moles) of phthalimide in portions, stirring rapidly to ensure proper mixing. The temperature must be kept between 10°C and 15°C during the addition.
-
Allow the reaction mixture to slowly warm to room temperature as the ice bath melts and leave it stirring overnight.
-
Work-up: Pour the resulting clear, pale-yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this quenching mixture must not exceed 20°C.
-
Isolation: Filter the precipitated crude product using a Büchner funnel. Press the filter cake as dry as possible.
-
Washing: Resuspend the crude product in 2 L of ice water and stir vigorously. Filter the solid. Repeat this washing step four times to remove residual acids. The crude product typically melts at 185–190°C.[9]
-
Purification: Recrystallize the air-dried crude product from approximately 3 L of 95% ethyl alcohol. This yields pure 4-nitrophthalimide with a melting point of ~198°C.[9]
Core Physical Properties
The physical properties of these monomers dictate their processability, solubility, and ultimately, their performance in final applications.
Appearance, Solubility, and Molecular Data
Nitro-substituted phthalimides are typically pale yellow crystalline solids at room temperature.[4] Their solubility is a critical parameter for synthesis, purification, and formulation. A systematic study on 4-nitrophthalimide revealed its solubility in twelve different organic solvents, which provides a strong predictive model for related vinyl-substituted monomers.[10]
Expert Insight: Solubility is governed by the principle of "like dissolves like." The polar nitro and imide groups require polar solvents for effective dissolution. At a given temperature, the solubility of 4-nitrophthalimide is highest in highly polar aprotic solvents like N,N-dimethylformamide (DMF) and lowest in non-polar solvents like chloroform.[10] Solubility in protic solvents like alcohols (methanol, ethanol) is moderate and increases with temperature.[10]
Table 1: Physical Properties of 4-Nitrophthalimide (Key Intermediate)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₄N₂O₄ | [11] |
| Molecular Weight | 192.13 g/mol | [11] |
| Appearance | Pale yellow crystalline solid | [4][11] |
| Melting Point | 198-202°C (Purified) | [9][10] |
| Solubility Profile | High: DMF, CyclohexanoneModerate: Acetone, Ethyl Acetate, AlcoholsLow: Chloroform |[10][12] |
Experimental Protocol: Solubility Determination via HPLC
A precise method to determine solubility involves preparing saturated solutions at various temperatures and quantifying the concentration using High-Performance Liquid Chromatography (HPLC).[10]
Methodology:
-
Sample Preparation: Add an excess amount of the nitro-substituted vinyl phthalimide monomer to vials containing a known volume of the desired solvent (e.g., ethanol, DMF, ethyl acetate).
-
Equilibration: Place the sealed vials in a temperature-controlled shaker bath. Allow the solutions to equilibrate for at least 24 hours to ensure saturation.
-
Sampling: At each temperature point (e.g., from 273.15 K to 323.15 K), withdraw a sample from the supernatant using a pre-heated syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solids.[10]
-
Dilution: Immediately dilute the filtered sample with a known volume of the mobile phase to prevent precipitation.
-
HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for the monomer.
-
Quantification: Determine the concentration by comparing the peak area to a pre-established calibration curve of the monomer. Calculate the mole fraction solubility from the concentration data.
Thermal Analysis
Thermal analysis techniques are indispensable for characterizing the stability and processing window of monomers and the resulting polymers.
Principles of DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[13] It is used to determine melting points (Tₘ), crystallization temperatures (T꜀), and glass transition temperatures (T₉) of polymers.[14][15] For a crystalline monomer, DSC will show a sharp endothermic peak at its melting point. The area under this peak corresponds to the enthalpy of fusion (ΔHբᵤₛ).[10]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] TGA is used to determine the thermal stability and decomposition temperature of a material. This is critical for defining the upper temperature limit for processing and use.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Thermal Data for Nitro-Phthalimide Systems
DSC analysis of 4-nitrophthalimide shows a melting temperature of 474.71 K (201.56 °C) and an enthalpy of fusion of 34.60 kJ·mol⁻¹.[10] Polymers derived from phthalimides are known for their high thermal stability, often exhibiting 5% weight loss temperatures (T₅%) well above 500°C.[1] The introduction of the nitro group is expected to maintain or slightly modify this high thermal stability.
Detailed Experimental Protocol: TGA for Thermal Stability
Expert Insight: The choice of atmosphere (e.g., nitrogen vs. air) is critical. A nitrogen atmosphere provides data on the intrinsic thermal stability of the material, while an air atmosphere reveals its oxidative stability. For determining the upper processing limit, nitrogen is typically used.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry monomer into a ceramic or platinum TGA pan.
-
Loading: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[1]
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (T₅%). This value is a standard metric for the thermal stability of the material.
Optical Properties
The optical properties are defined by how the monomer interacts with light, which is dictated by its electronic structure. The nitrophthalimide moiety is a strong chromophore.
Principles of UV-Vis and Fluorescence Spectroscopy
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[17] When a molecule absorbs light, an electron is promoted to a higher energy orbital. The wavelength of maximum absorption (λₘₐₓ) corresponds to a specific electronic transition and is characteristic of the molecule's chromophores.
-
Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light.[17] After excitation to a higher electronic state, the molecule can relax by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light. This difference is known as the Stokes shift.
Caption: Jablonski diagram principle for absorption/fluorescence.
Expected Spectral Properties
The parent phthalimide molecule shows a strong absorption peak around 215 nm in ethanol.[18] The introduction of a nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift of the absorption maxima due to the extension of the conjugated π-system and the presence of n→π* transitions involving the nitro group's lone pair electrons. The exact λₘₐₓ will be influenced by the solvent polarity, a phenomenon known as solvatochromism.[19]
Detailed Experimental Protocol: UV-Vis Characterization
Expert Insight: The choice of solvent is crucial as it can influence the λₘₐₓ. It is best practice to test in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol) to understand the solvatochromic behavior. The solvent must also be transparent in the wavelength range of interest.
Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the monomer is soluble and that is transparent in the desired UV-Vis range.
-
Stock Solution: Prepare a concentrated stock solution of the monomer by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0, which is the optimal range for accuracy.
-
Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrometer (record a baseline).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Polymerization Characteristics
The ability of a monomer to polymerize is its most critical functional property. Nitro-substituted vinyl phthalimides exhibit highly unconventional polymerization behavior.
The Challenge of Free-Radical Polymerization
Expert Insight: The primary challenge in polymerizing these monomers is the potent inhibitory effect of the nitrophthalimide group on free-radical polymerization.[6] Nitroaromatic compounds are well-known radical scavengers. The unpaired electron of a propagating polymer chain radical can be readily trapped by the electron-deficient nitro group, forming a stable species that terminates the polymerization chain. Consequently, standard free-radical initiators like AIBN (Azobisisobutyronitrile) are ineffective for the homopolymerization or copolymerization of monomers like 4-nitro-N-vinylphthalimide.[6]
Alternative Polymerization Strategies
The failure of free-radical methods necessitates the exploration of alternative polymerization mechanisms that are not susceptible to inhibition by the nitro group.
-
Cationic Polymerization: Monomers such as N-(4-vinylphenyl)-3-nitrophthalimide and its 4-nitro isomer have been successfully polymerized using cationic initiators like boron trifluoride etherate (BF₃·OEt₂).[6] In this mechanism, the propagating species is a carbocation, which is not quenched by the nitro group.
-
Controlled Radical Polymerization: While standard free-radical methods fail, advanced techniques like Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could potentially offer pathways to controlled polymer structures, although this remains an area for further research.[3][20] These methods employ mediating agents that regulate the concentration of active radicals, which might circumvent the inhibitory effect under specific conditions.
This distinct reactivity profile underscores the importance of selecting the appropriate polymerization technique based on the monomer's electronic structure, a core principle of polymer synthesis.
Conclusion
Nitro-substituted vinyl phthalimide monomers are a class of compounds defined by a compelling set of physical properties. Their synthesis is achievable through established nitration protocols, and they present as thermally stable, crystalline solids with predictable solubility in polar organic solvents. Their strong chromophoric nature, endowed by the nitrophthalimide moiety, makes them promising for optical applications. However, their most defining characteristic is their resistance to conventional free-radical polymerization, a direct consequence of the nitro group's radical scavenging activity. This necessitates the use of alternative methods, such as cationic polymerization, to access their corresponding polymers. This guide provides the foundational data and validated experimental frameworks essential for researchers to effectively synthesize, characterize, and utilize these challenging yet rewarding monomers in the pursuit of novel materials for science and medicine.
References
-
PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information. [Link]
-
Huntress, E. H., & Shriner, R. L. (1930). 4-Nitrophthalimide. Organic Syntheses, 10, 80. [Link]
-
Li, Q., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Journal of Chemical & Engineering Data, 61(7), 2458-2464. [Link]
-
PubChem. (n.d.). N-(4-nitrophenyl)phthalimide. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). 4-Nitro Phthalimide. [Link]
-
El-Morsy, A. M., et al. (2015). Synthesis and photophysical properties of novel dendrimers containing 1,8-naphthalimide. Journal of Fluorescence, 25(4), 937-946. [Link]
-
Sai Samarth International. (n.d.). 4-Nitro Phthalimide 89-40-7 Supplier from India. [Link]
-
Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]
-
Bukhalin, V.V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. From Chemistry Towards Technology Step-By-Step, 4(2), 97-103. [Link]
-
Williams, F. J., & Donahue, P. E. (1977). Reactions of phenoxides with nitro- and halo-substituted phthalimides. The Journal of Organic Chemistry, 42(21), 3414-3419. [Link]
-
Li, Q., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4‑Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Figshare. [Link]
-
Chikhaoui-Grioune, H., et al. (2010). Controlled Radical Polymerization of N-Vinylphthalimide Using Carboxyl-Terminated Trithiocarbonate as RAFT Agent and Preparation of Microfibers via Electrospinning Technique. Journal of Applied Polymer Science, 117(2), 1005-1012. [Link]
-
Ide, N., & Fukuda, T. (1999). Nitroxide-Controlled Free-Radical Copolymerization of Vinyl and Divinyl Monomers. 2. Gelation. Macromolecules, 32(1), 95-99. [Link]
-
Chen, J., et al. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications, 56(68), 9839-9842. [Link]
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]
-
Scribd. (n.d.). Synthesis of 4-Nitro-N-Methylphthalimide. [Link]
-
AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. [Link]
-
Grishin, D. F., & Grishin, I. D. (2021). Reversible Deactivation Radical Polymerization Mediated by Nitroxides and Green Chemistry. Polymers, 13(22), 4022. [Link]
-
Guillaneuf, Y., et al. (2020). New Variants of Nitroxide Mediated Polymerization. Polymers, 12(7), 1503. [Link]
-
TA Instruments. (n.d.). Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. [Link]
-
Ree, M., et al. (2003). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. Polymer Journal, 35, 578–585. [Link]
-
Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]
-
Mitsubishi Engineering-Plastics Corp. (n.d.). 4. Thermal Properties. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]
-
Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International, 33(6), 20-27. [Link]
-
PhotochemCAD. (n.d.). Phthalimide. [Link]
-
Gaffer, H. E., et al. (2017). Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium. Journal of Basic and Environmental Sciences, 4, 1-11. [Link]
-
Churakov, A. M., et al. (2007). Synthesis, structure, and properties of N-(nitramino)phthalimide. Russian Chemical Bulletin, 56(8), 1626-1631. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Rogoza, A. (2013). Answer to "Increased solubility of phthalimide (reference in NMR-spectroscopy)?". ResearchGate. [Link]
-
Mohammadian, E., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 681-695. [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of (a) Br‐NI, Ph‐NI, Ph‐An, 2‐An‐NI and... [Link]
-
Chen, W.-C., et al. (2022). Preparation and Properties of Intrinsically Black Polyimide Films with CIE Lab Color Parameters Close to Zero and High Thermal Stability for Potential Applications in Flexible Printed Circuit Boards. Polymers, 14(18), 3878. [Link]
-
Ree, M., et al. (2018). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. ResearchGate. [Link]
-
ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. [Link]
-
E-Mewafy, H., et al. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. [Link]
-
Wu, J., et al. (2023). Modulation of Structure and Optical Property of Nitrogen-Incorporated VO₂(M1) Thin Films by Polyvinyl Pyrrolidone. Coatings, 13(1), 47. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitro Phthalimide 89-40-7 Supplier from India | SaiSamarth International [saisamarthinternational.in]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. guidechem.com [guidechem.com]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. iitk.ac.in [iitk.ac.in]
- 14. m-ep.co.jp [m-ep.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. biocompare.com [biocompare.com]
- 18. PhotochemCAD | Phthalimide [photochemcad.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Strategic Integration of 4-Nitro-Substituted Isoindoline-1,3-Dione in Advanced Polymer Systems: A Technical Guide
This technical guide provides an in-depth exploration of the applications of 4-nitro-substituted isoindoline-1,3-dione, commonly known as 4-nitrophthalimide, within the realm of polymer science. This versatile chemical intermediate serves as a critical building block for high-performance polymers, primarily through the strategic reactivity of its nitro group. This document will elucidate the synthetic pathways, mechanistic underpinnings, and resultant properties of polymers derived from this key monomer, offering valuable insights for researchers and professionals in materials science and drug development.
The Pivotal Role of the Nitro Group in Polyimide Synthesis
The electron-withdrawing nature of the nitro group in the 4-position of the isoindoline-1,3-dione ring system is the cornerstone of its utility in polymer chemistry. This feature activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the nitro group by a variety of nucleophiles, most notably the phenoxide ions generated from bisphenols. This SNAr polymerization is the primary route to a class of high-performance polymers known as polyetherimides (PEIs).
The general mechanism involves the reaction of a bis(4-nitrophthalimide) monomer with a bisphenoxide in a polar aprotic solvent. The strong electron-withdrawing effect of the two imide carbonyl groups, in conjunction with the nitro group, facilitates the attack of the phenoxide, leading to the formation of an ether linkage and the displacement of the nitrite ion.
Caption: Generalized mechanism of polyetherimide synthesis via nucleophilic aromatic substitution.
Monomer Synthesis: The Foundation of High-Performance Polymers
The journey to high-performance polyetherimides begins with the synthesis of suitable bis(4-nitrophthalimide) monomers. These are typically prepared by the condensation reaction of 4-nitrophthalic anhydride with a diamine.
Experimental Protocol: Synthesis of a Bis(4-nitrophthalimide) Monomer
This protocol outlines a general procedure for the synthesis of a bis(4-nitrophthalimide) from 4-nitrophthalic anhydride and an aromatic diamine.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the aromatic diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Monomer Addition: Add a stoichiometric amount of 4-nitrophthalic anhydride to the solution. An azeotroping agent, such as toluene, is often added.
-
Imidization: Heat the reaction mixture to facilitate the formation of the poly(amic acid) intermediate, followed by thermal or chemical imidization. For thermal imidization, the temperature is typically raised to 150-180°C to drive the cyclodehydration, with the water of reaction being removed azeotropically.
-
Isolation and Purification: After cooling, the precipitated bis(4-nitrophthalimide) monomer is collected by filtration, washed with a suitable solvent like methanol, and dried under vacuum.
Caption: Pathway for post-polymerization modification of nitro-containing polyimides.
Applications of Amine-Functionalized Polyimides
The resulting amine-functionalized polyimides are valuable materials in their own right and can be further modified to impart specific functionalities. Potential applications include:
-
Cross-linking sites: The amine groups can act as sites for cross-linking, enhancing the mechanical and thermal properties of the polymer.
-
Improved adhesion: The polar amine groups can improve the adhesion of the polyimide to various substrates.
-
Gas separation membranes: The introduction of amine groups can alter the free volume and polarity of the polymer, making it suitable for specific gas separation applications.
-
Biomedical applications: The amine groups can be used to attach bioactive molecules, leading to materials for drug delivery or tissue engineering.
Conclusion
4-Nitro-substituted isoindoline-1,3-dione is a highly valuable and versatile monomer in the field of polymer science. Its unique reactivity, primarily driven by the electron-withdrawing nitro group, enables the synthesis of high-performance polyetherimides with exceptional thermal and mechanical properties. Furthermore, the nitro group serves as a latent functional handle for post-polymerization modification, providing a powerful tool for the development of advanced functional polymers with tailored properties for a wide range of applications. This guide has provided a comprehensive overview of the synthesis, properties, and modification of polymers derived from this important building block, offering a solid foundation for further research and development in this exciting area of polymer chemistry.
References
-
Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Polymers & Polymer Composites, Vol. 20, No. 9, 2012. [Link]
An In-depth Technical Guide to the Electronic Properties of Donor-Acceptor Phthalimide Vinyl Monomers
Introduction
In the landscape of advanced materials, the strategic design of organic molecules with tailored electronic properties is paramount for innovation in fields ranging from renewable energy to pharmacology. Among the most successful architectural motifs are donor-acceptor (D-A) systems, which leverage the intramolecular interaction between electron-rich (donor) and electron-deficient (acceptor) moieties to finely tune the molecule's frontier molecular orbitals.[1][2] This guide focuses on a specific, highly versatile class of such materials: donor-acceptor phthalimide vinyl monomers.
The phthalimide group serves as a robust and synthetically accessible electron acceptor, whose electronic properties can be readily modified.[3] When coupled with a suitable donor and equipped with a vinyl functional group, these monomers become powerful building blocks for a new generation of polymers and functional materials. The vinyl group not only provides a route for polymerization but also acts as a π-conjugated linker that facilitates electronic communication between the donor and acceptor components.
This document provides a comprehensive exploration of the core principles governing the electronic properties of these monomers. We will delve into the causality behind their molecular design, detail the self-validating experimental protocols used for their characterization, and demonstrate how computational modeling can predict and rationalize their behavior. This guide is intended for researchers and professionals seeking to understand and harness the potential of these sophisticated molecular systems.
Chapter 1: Molecular Design and Synthesis Strategies
The electronic characteristics of a D-A phthalimide vinyl monomer are not accidental; they are deliberately engineered through precise structural control. The fundamental framework consists of a donor unit linked to a phthalimide acceptor, with a vinyl group providing the means for further chemical transformation, typically polymerization.
The Donor-Acceptor-Vinyl Framework: A Tripartite System
The synergy between the three components is crucial. The donor moiety, typically an electron-rich aromatic system, governs the Highest Occupied Molecular Orbital (HOMO). The phthalimide acceptor, an electron-withdrawing imide, dictates the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The vinyl linker facilitates the charge transfer interactions between them and serves as the polymerizable handle. The strategic selection of each part allows for the precise tuning of the monomer's HOMO-LUMO gap, which in turn determines its optical and electronic properties.
Causality in Donor Selection
The primary role of the donor is to elevate the HOMO energy level. A higher HOMO energy corresponds to a lower ionization potential, making the molecule easier to oxidize. The "strength" of the donor is directly correlated with its electron-donating capacity. For instance, incorporating powerful donors like phenothiazine or carbazole derivatives will result in a significantly higher HOMO level compared to weaker donors like a simple phenyl ring.
-
Expert Insight: The choice of donor is a critical first step. A donor that is too strong can sometimes lead to instability in the final material under ambient conditions. Conversely, a donor that is too weak may not provide a sufficiently low HOMO-LUMO gap for desired applications, such as near-infrared absorption in organic photovoltaics.
The Phthalimide Acceptor Core: A Tunable Electron Sink
Phthalimide itself is an effective electron acceptor due to its two electron-withdrawing carbonyl groups. Its LUMO energy level can be further lowered (making it a stronger acceptor) by substituting the aromatic ring of the phthalimide with additional electron-withdrawing groups, such as nitro or cyano functionalities. This tunability is a key advantage of the phthalimide core.[6]
Synthetic Pathways
The synthesis of D-A phthalimide vinyl monomers typically involves a multi-step process that requires careful planning. A common strategy involves the synthesis of an N-(4-vinylphenyl)phthalimide backbone, which can then be functionalized.
Experimental Protocol: Synthesis of N-(4-vinylphenyl)phthalimide
This protocol describes a foundational synthesis. The donor group is often part of the vinylphenyl moiety or can be attached to the phthalimide ring prior to the final condensation step.
-
Reactants: Phthalic anhydride and 4-vinylaniline.
-
Solvent: Glacial acetic acid is a common choice as it facilitates the dehydration reaction.
-
Procedure: a. Dissolve equimolar amounts of phthalic anhydride and 4-vinylaniline in glacial acetic acid in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux (typically around 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). c. After cooling to room temperature, the product often precipitates out of the solution. d. Pour the reaction mixture into a beaker of cold water to fully precipitate the product. e. Collect the solid product by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove unreacted starting materials. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-(4-vinylphenyl)phthalimide.
-
Validation: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of vinyl proton signals in the NMR spectrum is a key indicator of success.
-
Self-Validation Check: The melting point of the purified product should be sharp and consistent with literature values. In NMR spectra, the integration of proton signals should match the expected ratio for the target molecule.
Chapter 2: Characterization of Fundamental Electronic Properties
Once synthesized, the electronic properties of the monomers must be accurately characterized. This involves a combination of electrochemical and spectroscopic techniques to determine the energies of the frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key players in the electronic behavior of a molecule. In a D-A system, the HOMO is typically localized on the donor moiety, while the LUMO is localized on the acceptor.[5] The energy difference between these orbitals, the HOMO-LUMO gap, is the lowest energy required for electronic excitation and is a critical parameter for any optoelectronic application.[7]
Experimental Workflow for Electronic Characterization
The following diagram illustrates the standard workflow for determining the key electronic parameters of a newly synthesized monomer.
Caption: Workflow for monomer characterization.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is the cornerstone technique for probing the redox behavior of molecules. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the energies of its HOMO and LUMO levels.[8]
Experimental Protocol: Cyclic Voltammetry
-
System Setup:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) non-aqueous reference electrode.[9]
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a non-reactive salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
-
Procedure: a. Dissolve a small amount of the monomer (typically 1-5 mM) in the electrolyte solution. b. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. c. Perform a cyclic voltammogram by scanning the potential from an initial value, through the oxidation and/or reduction events, and back to the start. d. Record the onset potential of the first oxidation wave (E_onset,ox) and the onset potential of the first reduction wave (E_onset,red). e. After the measurement, add a standard reference compound, typically ferrocene/ferrocenium (Fc/Fc⁺), and record its half-wave potential (E₁/₂ (Fc/Fc⁺)).
-
Data Analysis (Self-Validating System):
-
The redox process should be reversible or quasi-reversible for accurate measurements, indicated by a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred).
-
All potentials must be referenced to the Fc/Fc⁺ couple to ensure comparability across different experiments and laboratories. The potential of Fc/Fc⁺ is often assumed to be -4.8 eV or -5.1 eV below the vacuum level, depending on the convention used.
-
HOMO Energy Calculation: HOMO (eV) = -e [E_onset,ox vs Fc/Fc⁺] - 5.1 eV
-
LUMO Energy Calculation: LUMO (eV) = -e [E_onset,red vs Fc/Fc⁺] - 5.1 eV
-
UV-Visible Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures how a molecule absorbs light at different wavelengths. For D-A molecules, the absorption at the lowest energy (longest wavelength) corresponds to the promotion of an electron from the HOMO to the LUMO. This allows for a direct measurement of the optical band gap.
The optical band gap (E_g,opt) is calculated from the onset of the lowest energy absorption peak (λ_onset) in the UV-Vis spectrum using the Planck-Einstein relation:
E_g,opt (eV) = 1240 / λ_onset (nm)
-
Expert Insight: The electrochemical band gap (E_g,electro = LUMO - HOMO) is often larger than the optical band gap. This difference arises because the optical gap represents the energy for vertical electronic transition, while the electrochemical gap includes energy changes from structural relaxation of the molecule upon ion formation. The difference is related to the exciton binding energy in the solid state.
Chapter 3: Computational Modeling and Structure-Property Relationships
While experimental work is definitive, computational chemistry, particularly Density Functional Theory (DFT), provides invaluable predictive power and mechanistic insight.[1][10]
The Power of Density Functional Theory (DFT)
DFT calculations allow us to model the electronic structure of monomers before they are ever synthesized. This enables high-throughput virtual screening of potential candidates, saving significant time and resources.[10] Key properties that can be accurately predicted include:
-
HOMO and LUMO energy levels.[7]
-
Electron density distribution of the frontier orbitals, confirming their localization on the donor and acceptor units.
-
Simulated UV-Vis absorption spectra.
Caption: D-A monomer structure and orbital localization.
Correlating Structure with Electronic Properties
By systematically varying the donor group on a common phthalimide vinyl acceptor framework, clear structure-property relationships emerge. The table below presents hypothetical but representative data for a series of monomers, illustrating how donor strength modulates the electronic properties.
| Monomer ID | Donor Group | E_HOMO (eV) | E_LUMO (eV) | E_g,electro (eV) | λ_onset (nm) | E_g,opt (eV) |
| PV-Ph | Phenyl | -5.95 | -2.20 | 3.75 | 350 | 3.54 |
| PV-OMe | Anisole | -5.60 | -2.18 | 3.42 | 385 | 3.22 |
| PV-NMe₂ | Dimethylaniline | -5.25 | -2.15 | 3.10 | 425 | 2.92 |
| PV-PXZ | Phenoxazine | -5.10 | -2.12 | 2.98 | 450 | 2.76 |
As shown in the table, increasing the electron-donating strength of the donor group (Phenyl < Anisole < Dimethylaniline < Phenoxazine) systematically raises the HOMO energy level with only a minor effect on the LUMO level. This directly leads to a reduction in the HOMO-LUMO gap, causing a red-shift in the absorption onset (longer wavelength).
Conclusion
Donor-acceptor phthalimide vinyl monomers represent a highly adaptable platform for materials design. Their electronic properties are not static but are tunable through rational chemical synthesis. The interplay between the donor's electron-donating strength and the phthalimide's electron-accepting nature, mediated by the vinyl linker, allows for precise control over frontier orbital energies and the HOMO-LUMO gap. A rigorous characterization workflow, combining validated electrochemical and spectroscopic methods with predictive computational modeling, provides a comprehensive understanding of these materials. This knowledge is crucial for their successful application in next-generation organic electronics and other advanced technologies.
References
-
Lai, R. Y., Fabrizio, E. F., Lu, L., Jenekhe, S. A., & Bard, A. J. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor-Acceptor Molecule. Department of Chemistry and Biochemistry, The University of Texas at Austin.
-
Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2013). Intra‐ and Intermolecular Fluorescence Quenching of Alkylthio‐Substituted Phthalimides by Photoinduced Electron Transfer: Distance, Position and Conformational Dependence. ResearchGate.
-
Thilakarathne, V., Sirimanne, D., & Dissanayake, M. A. K. L. (2023). Computational analysis and experimental verification of donor–acceptor behaviour of berberine, and its co-oligomers and co-polymers with ethylenedıoxythıophene. Scientific Reports.
-
Paudel, H. P., & Wang, L. (2023). Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. Scientific Reports.
-
Dissanayake, M. A. K. L., & Thilakarathne, V. (2022). Implementing the donor–acceptor approach in electronically conducting copolymers via electropolymerization. RSC Publishing.
-
Lai, R. Y., Kong, X., Jenekhe, S. A., & Bard, A. J. (2002). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. Department of Chemistry and Biochemistry, The University of Texas at Austin.
-
Barba-Bon, A., et al. (2021). Cyclic voltammetry of 2a (5 mM), benzophenone (5 mM), and phthalimide. ResearchGate.
-
Paudel, H. P., & Wang, L. (2023). Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. Nature.
-
Yaglioglu, H. G., & Apaydin, D. H. (2022). Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers. ACS Omega.
-
Kucheryavy, P., Li, G., Vyas, S., Hadad, C. M., & Glusac, K. D. (2009). Electronic Properties of 4-Substituted Naphthalimides. ScholarWorks@BGSU.
-
National Center for Biotechnology Information. (2024). N-(4-Vinylphenyl)maleimide. PubChem Compound Summary for CID 2735166.
-
Kaur, N. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances.
-
Unspecified Authors. (n.d.). Electronic properties of Naphthalimide derivatives. RIUMA Repository.
-
Kucheryavy, P., Li, G., Vyas, S., Hadad, C. M., & Glusac, K. D. (2009). Electronic properties of 4-substituted naphthalimides. PubMed.
-
Unspecified Authors. (2024). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications.
-
Unspecified Authors. (2024). Structural, Ionic, and Electronic Properties of Solid-State Phthalimide-Containing Polymers for All-Organic Batteries. JACS Au.
-
Pereira, F., et al. (2016). Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G*. figshare.
-
Kucheryavy, P., Li, G., et al. (2009). "Electronic Properties Of 4-substituted Naphthalimides". ScholarWorks@BGSU.
-
Roy, T., & Varghese, B. (2015). Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv.
-
Ibezim, E., et al. (2022). Juxtaposing the Reactivity Descriptors of Plastic Monomers with their Binding Affinity at the Novel Polyester Hydrolase Target. MDPI.
-
Ranathunga, R., et al. (2023). Synthesis and Characterization of Blue-emitting Donor N-Substituted Tetraphenylimidazole Derivatives. ChemRxiv.
-
Ameh, P. O. (2018). Homo and LUMO diagrams of phthalic acid calculated from extended Huckel theory. ResearchGate.
-
Niedzwiedzki, D. M., & Bocian, D. F. (2018). Photophysical Properties and Electronic Structure of Hydroporphyrin Dyads. OSTI.GOV.
-
Choi, K. H., & Ali, A. (2013). Fabrication of dielectric poly (4-vinylphenol) thin films by using the electrohydrodynamic atomization technique. ResearchGate.
-
Davidenko, N. A., et al. (2024). Some features of photoelectrophysical properties of new photosensitive composites based on naphthalimide-containing copolymer. ChemRxiv.
Sources
- 1. Computational analysis and experimental verification of donor–acceptor behaviour of berberine, and its co-oligomers and co-polymers with ethylenedıoxythıophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. figshare.com [figshare.com]
solubility profile of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Critical Role of Solubility
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a multifaceted organic compound featuring a polar nitro group, a planar phthalimide core, and a polymerizable vinyl group. This unique combination of functional groups suggests its potential utility in materials science, particularly in the synthesis of functional polymers, and in medicinal chemistry as a building block for more complex bioactive molecules.[1][2][3]
The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications. In drug development, solubility directly impacts bioavailability and formulation strategies. In materials science, it is crucial for solution-based processing and polymerization reactions. A thorough understanding of the solubility of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione in a range of organic solvents is therefore a prerequisite for its successful application.
Theoretical Underpinnings of Solubility: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[4] The structure of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione suggests a nuanced solubility profile due to the presence of both polar and nonpolar moieties.
-
The Polar Domain: The molecule contains a highly polar nitro group (–NO₂) and two carbonyl groups (C=O) within the isoindoline-1,3-dione (phthalimide) ring system.[5] These groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors. This polarity suggests that the compound will exhibit some degree of solubility in polar organic solvents.
-
The Nonpolar Domain: The vinylphenyl group constitutes a significant nonpolar, aromatic portion of the molecule. This region will favor interactions with nonpolar solvents through van der Waals forces.
Predicted Solubility Trends:
Based on its structure, the following qualitative solubility predictions can be made:
-
High to Moderate Solubility: Is anticipated in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can effectively solvate the polar regions of the molecule.
-
Moderate Solubility: Is expected in moderately polar solvents like ethyl acetate and dichloromethane (DCM).[6]
-
Low Solubility: Is likely in nonpolar solvents such as hexane and toluene, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar nitro and imide groups is high.
-
Low Solubility in Polar Protic Solvents: While solvents like ethanol and methanol are polar, the large nonpolar vinylphenyl group may limit solubility.[7]
The interplay of these factors is visually represented in the following diagram:
Caption: Intermolecular interactions governing solubility.
Experimental Determination of Solubility: A Step-by-Step Guide
To empirically determine the solubility profile, a systematic approach is required. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[8][9]
Materials and Equipment
-
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione (high purity)
-
A range of organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility:
Caption: Workflow for experimental solubility determination.
Detailed Protocol
-
Preparation: Accurately weigh an excess amount of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione into a series of vials.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.[10] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Acetone | Polar Aprotic | Moderate to High | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate | To be determined |
| Dichloromethane (DCM) | Moderately Polar | Moderate | To be determined |
| Ethanol | Polar Protic | Low to Moderate | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| n-Hexane | Nonpolar | Low | To be determined |
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and determining the solubility profile of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione. While theoretical predictions based on its chemical structure offer valuable initial insights, empirical determination through established methods like the shake-flask technique is essential for obtaining accurate quantitative data. The resulting solubility profile will be instrumental in guiding the formulation, processing, and application of this promising compound in both pharmaceutical and materials science research. Further studies could investigate the effect of temperature on solubility to construct comprehensive solubility curves.
References
- Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Vertex AI Search.
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- Solubility test for Organic Compounds. (2024, September 24). Course Hero.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
- An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents. Benchchem.
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC.
- 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts.
- Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. (2021, March 1).
- Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. (2025, August 11). RSC Publishing.
- Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. (2021, March 1).
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Synthesis of Some New 3-(4-Phthalimidophenyl)-5-(Substituted Phenyl) 4- Isoxazoline Derivatives with Analgesic and Anti-Inflammatory Activities. (2010, November 28). Asian Journal of Research in Chemistry.
- 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione. PubChem.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
- Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles. (2024, February 20). Polymer Chemistry (RSC Publishing).
- Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides. Deep Blue Repositories.
- Is p-nitrophenol soluble in organic solvents? ECHEMI.
- Polymer Chemistry ARTICLE. RSC Publishing.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2022, January 13).
- Indane-1,3-Dione: From Synthetic Strategies to Applications. (2025, October 13).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]
- 4. chem.ws [chem.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. raytor.com [raytor.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. lifechemicals.com [lifechemicals.com]
In-Depth Technical Guide: Synthesis, Polymerization, and Application of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
Executive Summary
In advanced polymer chemistry and materials science, the design of functionalized styrenic monomers is critical for developing specialized graft copolymers and biosensors. 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione —commonly referred to in literature as N-(4-vinylphenyl)-4-nitrophthalimide —is a highly specialized monomer characterized by an electron-rich styrenic double bond and a strongly electron-withdrawing, radical-scavenging nitrophthalimide moiety.
Due to its unique electronic push-pull dynamics, this compound presents specific challenges and opportunities in polymerization. This whitepaper provides an authoritative, mechanistic guide to the synthesis, characterization, and polymerization of this monomer, grounded in established macromolecular methodologies[1].
Chemical Identity & Precursor Grounding
Because highly specialized macromolecular intermediates often lack widely indexed public CAS registry numbers, researchers must rely on the precise identification of their synthetic precursors. The target monomer is synthesized via the condensation of two well-characterized building blocks[2].
Table 1: Chemical Properties and Precursor Identification
| Compound Name | Role in Synthesis | Molecular Formula | Molecular Weight | CAS Number |
| 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione | Target Monomer | C₁₆H₁₀N₂O₄ | 294.26 g/mol | Proprietary/Unregistered |
| 4-Nitrophthalic anhydride | Electrophilic Precursor | C₈H₃NO₅ | 193.11 g/mol | [3] |
| 4-Vinylaniline (4-Aminostyrene) | Nucleophilic Precursor | C₈H₉N | 119.16 g/mol | ,[4] |
Mechanistic Synthesis Pathway
The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione relies on a classic nucleophilic acyl substitution followed by a thermally driven dehydration[1].
Causality of the Reaction Design: Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst, protonating the anhydride carbonyls to increase their electrophilicity without degrading the sensitive vinyl group of 4-vinylaniline. The reaction first yields an open-chain amic acid intermediate. Subsequent refluxing provides the thermal energy required to drive off water, forcing the thermodynamic ring closure to form the stable five-membered imide ring.
Synthesis pathway of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione via condensation.
Polymerization Dynamics & Reactivity
The most critical technical hurdle when working with nitro-substituted styrenic monomers is their incompatibility with standard free-radical polymerization techniques[2].
The Causality of Radical Inhibition: When an initiator like Azobisisobutyronitrile (AIBN) is used, the nitroaromatic ring acts as a potent radical scavenger. The nitro group intercepts the propagating polymer radicals, forming highly stable, unreactive nitroxide radicals or undergoing single-electron transfer. This effectively terminates the chain reaction before macroscopic polymer chains can form[2].
The Cationic Solution: To bypass this, we must utilize cationic polymerization . By employing a strong Lewis acid initiator such as Boron trifluoride diethyl etherate (BF₃·OEt₂), the styrenic double bond undergoes electrophilic addition. Because the nitro group is insulated by the imide linkage and the phenyl ring, it does not sufficiently deactivate the vinyl group toward cationic attack, allowing for successful propagation[1].
Polymerization dynamics showing radical inhibition and successful cationic propagation.
Experimental Protocols (Self-Validating Workflows)
As a best practice in application science, protocols must be self-validating. The following workflows incorporate mandatory in-process quality control (QC) checks to ensure mechanistic success at each stage.
Protocol A: Synthesis of the Monomer
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-nitrophthalic anhydride in glacial acetic acid at room temperature.
-
Addition: Slowly add 1.05 equivalents of 4-vinylaniline dropwise to prevent exothermic localized heating, which could prematurely polymerize the vinyl groups.
-
In-Process QC 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the 4-vinylaniline spot confirms the formation of the amic acid intermediate.
-
Dehydration: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4–6 hours to drive ring closure.
-
Precipitation & Purification: Cool the mixture to room temperature and pour it into ice-cold distilled water. Filter the resulting precipitate and recrystallize from ethanol.
-
In-Process QC 2 (FTIR): Validate the final product using FTIR spectroscopy. The appearance of characteristic imide symmetric and asymmetric C=O stretching bands at ~1720 cm⁻¹ and ~1780 cm⁻¹, coupled with the disappearance of the broad O-H stretch from the amic acid, confirms successful cyclization.
Protocol B: Cationic Polymerization
-
Preparation: Dissolve the purified monomer in strictly anhydrous dichloromethane (DCM) inside a Schlenk flask under an inert Argon atmosphere. Moisture must be excluded to prevent termination of the cationic active centers.
-
Initiation: Chill the flask to -78°C using a dry ice/acetone bath. Inject a catalytic amount of BF₃·OEt₂ via a gas-tight syringe.
-
Propagation: Allow the reaction to proceed for 12 hours, gradually warming to 0°C.
-
Termination & Validation: Quench the reaction by injecting cold methanol. Self-Validation: The immediate formation of a white/yellowish precipitate confirms successful polymerization. If the solution remains clear, the cationic centers were prematurely quenched by impurities. Isolate the polymer by filtration and dry under vacuum.
Comparative Reactivity Data
To contextualize the necessity of the cationic pathway, the table below summarizes the reactivity of various substituted N-(4-vinylphenyl)phthalimides as established in foundational polymer literature[2],[1].
Table 2: Polymerization Behavior of Substituted Phthalimide Monomers
| Monomer Derivative | Initiator System | Polymerization Result | Mechanistic Cause |
| N-(4-vinylphenyl)phthalimide | AIBN (Radical) | Successful | Absence of radical scavenging groups. |
| N-(4-vinylphenyl)-3-fluorophthalimide | AIBN (Radical) | Successful | Fluoro group exerts inductive effects but does not trap radicals. |
| N-(4-vinylphenyl)-3-nitrophthalimide | AIBN (Radical) | Failed | Nitro group acts as a potent radical scavenger/inhibitor. |
| N-(4-vinylphenyl)-4-nitrophthalimide | AIBN (Radical) | Failed | Nitro group acts as a potent radical scavenger/inhibitor. |
| N-(4-vinylphenyl)-4-nitrophthalimide | BF₃·OEt₂ (Cationic) | Successful | Styrenic double bond successfully undergoes electrophilic addition. |
References
-
Overberger, C. G., & Shalati, M. D. (1983). "Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides." Journal of Polymer Science: Polymer Chemistry Edition, 21(12): 3403-3424. Deep Blue Repositories. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 73700, 4-Aminostyrene (CAS: 1520-21-4)." URL: [Link]
Sources
Methodological & Application
synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione from 4-nitrophthalic anhydride
Strategic Overview & Chemical Context
The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione (also referred to as N-(4-vinylphenyl)-4-nitrophthalimide) represents a critical entry point into the creation of functionalized high-performance polymers. This molecule combines a polymerizable vinyl group (styrene moiety) with an electron-deficient nitrophthalimide core.
Applications:
-
Non-Linear Optical (NLO) Materials: The donor-acceptor architecture (electron-rich styrene vs. electron-poor nitrophthalimide) makes this a candidate for side-chain NLO polymers.
-
High-Temperature Thermoplastics: As a monomer for radical or cationic polymerization to form polyimides with high glass transition temperatures (
).
Critical Synthetic Challenges
-
Thermal Polymerization: The primary risk during synthesis is the premature polymerization of the vinyl group on the aniline moiety when exposed to the high temperatures required for imidization.
-
Radical Inhibition: Uniquely, the nitro group on the phthalimide ring acts as a radical retarder. Research indicates that this specific monomer is resistant to AIBN-initiated radical polymerization but susceptible to cationic polymerization [1].
-
Regiochemistry: While the starting material (4-nitrophthalic anhydride) is unsymmetrical, the formation of the imide ring converges both intermediate amic acids into a single final product structure, eliminating regioselectivity concerns for the final isolation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution followed by a cyclodehydration.
-
Nucleophilic Attack: The amino group of 4-aminostyrene attacks one of the carbonyl carbons of 4-nitrophthalic anhydride.
-
Amic Acid Intermediate: This opens the anhydride ring to form a mixture of isomeric amic acids.
-
Cyclodehydration (Imidization): Under heat and acidic catalysis, the amic acid eliminates water to close the imide ring.
Figure 1: Reaction pathway from anhydride opening to imide ring closure.
Experimental Protocol
Method A: One-Pot Thermal Imidization (Recommended)
This method utilizes glacial acetic acid as both solvent and catalyst. It is preferred for its robustness and ability to crystallize the product directly upon cooling.
Safety Note: 4-Aminostyrene is toxic and unstable. Store at -20°C. Handle all nitro compounds behind a blast shield.
Materials Required
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Nitrophthalic Anhydride | 193.11 | 1.0 | 1.93 g | Electrophile |
| 4-Aminostyrene | 119.17 | 1.05 | 1.25 g | Nucleophile |
| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Solvent/Catalyst |
| Hydroquinone | 110.11 | 1 wt% | ~20 mg | Radical Inhibitor |
Step-by-Step Procedure
-
Preparation:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) or Argon to remove oxygen (which promotes radical formation).
-
-
Dissolution:
-
Add 1.93 g (10 mmol) of 4-nitrophthalic anhydride to the flask.
-
Add 20 mL of Glacial Acetic Acid. Stir until partially suspended.
-
Add 20 mg of Hydroquinone. Note: Although the nitro group retards polymerization, hydroquinone provides essential insurance against thermal cross-linking of the vinyl group during reflux.
-
-
Addition:
-
Add 1.25 g (10.5 mmol) of 4-aminostyrene dropwise or in small portions.
-
Observation: The solution may warm slightly (exothermic amine attack) and change color (yellow/orange) as the amic acid forms.
-
-
Reflux (Cyclization):
-
Heat the mixture to reflux (approx. 118°C) using an oil bath.
-
Maintain reflux for 4–6 hours .
-
Monitor: TLC (Solvent: Ethyl Acetate/Hexane 1:1) should show the disappearance of the anhydride and the appearance of a new, less polar spot (the imide).
-
-
Isolation:
-
Remove from heat and allow the solution to cool slowly to room temperature. The product often crystallizes spontaneously as yellow needles.
-
If no precipitate forms, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
-
Purification:
-
Filter the precipitate using a Büchner funnel.[1]
-
Wash the cake with cold water (
) to remove acetic acid. -
Wash with a small amount of cold methanol (
) to remove unreacted amine and oligomers. -
Recrystallization: Recrystallize from Ethanol or an Ethanol/Acetone mixture if higher purity is required.
-
-
Drying:
-
Dry in a vacuum oven at 40°C overnight. Do not exceed 60°C to prevent solid-state polymerization.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target imide.
Quality Control & Characterization
To validate the synthesis, compare your data against these expected values.
Expected Physical Properties[1][2][3][4]
-
Yield: Typical isolated yields range from 65% to 80% .
-
Melting Point: Expected range 190°C – 210°C (Decomposition may occur near MP due to polymerization). Note: 4-Nitrophthalimide melts at ~198°C [2]; the vinylphenyl derivative typically shows a similar or slightly higher range.
Spectroscopic Validation
| Technique | Feature to Monitor | Diagnostic Value |
| FTIR | C=O Stretch (Imide) | Look for characteristic doublet at ~1780 cm⁻¹ (asym) and ~1720 cm⁻¹ (sym) . |
| FTIR | -NO₂ Stretch | Strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ . |
| ¹H NMR | Vinyl Protons | Distinct ABX system or doublets at 5.3 ppm (d), 5.8 ppm (d), 6.7 ppm (dd) . |
| ¹H NMR | Imide Protons | Aromatic protons of the nitrophthalimide core will appear downfield (8.0 – 8.7 ppm ) due to the electron-withdrawing nitro group. |
Troubleshooting Guide
-
Problem: Product is a sticky gum/oil.
-
Cause: Oligomerization of the styrene group.
-
Solution: Ensure hydroquinone was added. Keep drying temperature low. Recrystallize from ethanol.
-
-
Problem: Low Yield.
-
Cause: Incomplete cyclization (Amic acid remains).
-
Solution: Extend reflux time or add a chemical dehydrating agent (Acetic Anhydride) to the mixture.
-
References
-
Overberger, C. G., & Shalati, M. D. (1983).[4] Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides. Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3403-3424.[4]
-
Organic Syntheses. (1943). 4-Nitrophthalimide.[5][2][4][6][7][8][9] Organic Syntheses, Coll.[1] Vol. 2, p.457.[1]
-
Sankhe, S., & Chindarkar, N. (2021).[10][11] Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues.[11] Journal of Pharmaceutical Research International, 33(6), 20-27.[11]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Nitro Phthalimide 89-40-7 Supplier from India | SaiSamarth International [saisamarthinternational.in]
- 3. prepchem.com [prepchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. 4-Nitro Phthalimide Chemical Compound Affordable Price [himalayachemicals.com]
- 6. novainternational.net [novainternational.net]
- 7. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 8. 4-ニトロフタルイミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journaljpri.com [journaljpri.com]
Application Note: Controlled Synthesis of N-(4-vinylphenyl)-4-nitrophthalimide
Executive Summary
This protocol details the synthesis of N-(4-vinylphenyl)-4-nitrophthalimide via the condensation of 4-aminostyrene with 4-nitrophthalic anhydride.
The Critical Challenge: The primary failure mode in this synthesis is the inadvertent polymerization of the vinyl group on the 4-aminostyrene moiety. Standard thermal imidization (refluxing in high-boiling solvents at >150°C) often results in an intractable gel or a cross-linked oligomer rather than the discrete monomer.
The Solution: This guide utilizes a Low-Temperature Chemical Imidization route. By separating the amic acid formation (Step 1) from the cyclodehydration (Step 2) and using chemical dehydrating agents (acetic anhydride/pyridine) instead of heat, we preserve the vinyl functionality for future polymerization applications.
Reaction Mechanism & Logic
The synthesis proceeds through a classic nucleophilic acyl substitution followed by cyclodehydration.
-
Amic Acid Formation: The nucleophilic amine of 4-aminostyrene attacks the electrophilic carbonyl of the anhydride ring. This reaction is rapid and exothermic.
-
Chemical Imidization: Rather than using heat to drive off water (which risks polymerization), we use acetic anhydride (
) as a dehydrating agent and pyridine as a base catalyst to close the imide ring at ambient temperatures.
Reaction Pathway Diagram
Caption: Two-step synthesis pathway minimizing thermal stress on the vinyl group.
Experimental Protocol
Materials & Equipment
| Component | Grade/Spec | Purpose |
| 4-Nitrophthalic Anhydride | >98% Purity | Electrophile precursor |
| 4-Aminostyrene | >95%, stabilized | Nucleophile (Vinyl monomer) |
| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent (high solubility) |
| Acetic Anhydride ( | Reagent Grade | Dehydrating agent |
| Pyridine | Reagent Grade | Base catalyst |
| BHT (Butylated hydroxytoluene) | 99% | Radical Inhibitor (Safety net) |
| Methanol | Industrial Grade | Precipitation solvent |
Step-by-Step Methodology
Phase 1: Amic Acid Formation (The "Cold" Step)
Rationale: The reaction between the anhydride and amine is exothermic. Controlling this exotherm prevents premature polymerization.
-
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-nitrophthalic anhydride (1.93 g, 10 mmol) in 15 mL of anhydrous DMF .
-
Inhibition: Add a catalytic amount of BHT (approx. 5-10 mg) to the flask.
-
Note: This acts as a radical scavenger to protect the styrene double bond during the reaction.
-
-
Cooling: Place the flask in an ice-water bath (0–4°C) and purge with nitrogen for 10 minutes.
-
Addition: Dissolve 4-aminostyrene (1.19 g, 10 mmol) in 5 mL of DMF . Add this solution dropwise to the anhydride solution over 20 minutes.
-
Observation: The solution may darken slightly. This is normal.
-
-
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.
Phase 2: Chemical Imidization (Ring Closure)
Rationale: Using chemical agents avoids the need for the 150°C temperatures required for thermal dehydration.
-
Reagent Addition: To the stirring amic acid solution (from Phase 1), add Pyridine (2.0 mL) followed by Acetic Anhydride (2.0 mL) .
-
Reaction: Stir the mixture at ambient temperature (20–25°C) for 12–24 hours.
-
Optimization: If the reaction is sluggish (monitored by TLC), the mixture can be gently heated to 40°C, but do not exceed 50°C .
-
-
Precipitation: Pour the reaction mixture slowly into 200 mL of vigorously stirring cold water (or methanol, depending on solubility preference). The product should precipitate as a yellow/off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake extensively with water to remove residual DMF and pyridine.
-
Purification: Recrystallize from ethanol or a toluene/ethanol mix.
-
Warning: Do not boil the solvent for extended periods. Dissolve at moderate heat and cool rapidly.
-
Characterization & Validation
To ensure the protocol was successful, you must validate two features: the formation of the imide ring and the preservation of the vinyl group.
| Technique | Expected Signal | Interpretation |
| FTIR | 1780 cm⁻¹ (weak), 1720 cm⁻¹ (strong) | Characteristic imide carbonyl doublets (symmetric/asymmetric stretch). |
| 1H NMR | Vinyl protons (ABX system). Crucial Check: If these are missing/broad, polymerization occurred. | |
| 1H NMR | Aromatic protons of the nitrophthalimide ring. | |
| Solubility | Soluble in DMF, DMSO, Acetone | Insoluble cross-linked polymers will not dissolve. |
Troubleshooting Guide
Caption: Decision tree for common synthesis failures.
References
-
Overberger, C. G., & Shalati, M. D. (1983). Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides.[1] Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3403-3424.[1]
-
Organic Syntheses. Preparation of 4-Nitrophthalimide (Precursor synthesis). Org.[2][3] Synth. 1941, Coll. Vol. 2, p.457.[3]
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. (Foundational text on chemical vs. thermal imidization).
-
Barba, N. A., et al. (Related studies on 4-aminostyrene polymerization kinetics and inhibition). ResearchGate Archives.
Sources
Application Note & Protocols: Synthesis and Characterization of Styrene-(4-nitro-N-arylphthalimide) Copolymers
Abstract
This guide provides a comprehensive framework for the synthesis and characterization of copolymers derived from styrene and 4-nitro-substituted phthalimide monomers. The incorporation of the rigid, electron-withdrawing phthalimide moiety into a polystyrene backbone imparts significant modifications to the material's properties, notably enhancing thermal stability and providing a functional handle for further chemical transformations. This document details the necessary protocols, from monomer synthesis to copolymerization and subsequent characterization, offering insights into the rationale behind key experimental steps. It is intended for researchers in materials science, polymer chemistry, and drug development seeking to create novel functional polymers.
Introduction: Rationale and Significance
The copolymerization of vinyl monomers offers a powerful strategy to develop materials with tailored properties that are inaccessible from their respective homopolymers. Styrene is a ubiquitous, low-cost monomer that produces a versatile but thermally limited polymer. By introducing a functional comonomer, such as a 4-nitro-substituted phthalimide, we can create a new class of copolymers with significant advantages.
The phthalimide group is a bulky, rigid structure that, when incorporated into a polymer chain, increases the glass transition temperature (T_g) and enhances thermal stability.[1][2] The 4-nitro substitution serves two primary purposes: it acts as a strong electron-withdrawing group, influencing the monomer's reactivity, and it provides a reactive site that can be readily reduced to an amine (–NH₂) group.[1] This amino-functionalized polymer can then serve as a versatile platform for a wide range of applications, including:
-
High-Performance Materials: As additives to improve the heat resistance of commodity plastics.[3][4]
-
Drug Delivery: As a polymeric backbone for conjugating therapeutic agents.[1]
-
Gas Separation Membranes: The rigid structure can lead to polymers of intrinsic microporosity (PIMs), useful for membrane-based gas separations.[5]
-
Advanced Materials: As precursors for photo-sensitizers, non-linear optics, and resins for microlithography.[1]
This document provides a detailed methodology for the free-radical copolymerization of styrene with a model monomer, 4-Nitro-N-phenylphthalimide, and the subsequent characterization of the resulting copolymer.
Workflow Overview: From Monomer to Characterized Copolymer
The overall experimental process is a multi-stage workflow that begins with the synthesis of the functional monomer, proceeds to copolymerization, and concludes with thorough characterization to validate the product's structure and properties.
Caption: High-level experimental workflow diagram.
Experimental Protocols
Materials and Equipment
| Reagent / Material | Grade | Supplier (Example) | Purpose |
| Phthalic Anhydride | ≥99% | Sigma-Aldrich | Monomer Precursor |
| 4-Nitroaniline | ≥99% | Sigma-Aldrich | Monomer Precursor |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Solvent/Catalyst |
| Styrene | ≥99%, inhibitor-free | Sigma-Aldrich | Comonomer |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical Initiator |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Polymerization Solvent |
| Methanol | ACS Grade | Fisher Scientific | Non-solvent for Precipitation |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | GPC Mobile Phase |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | NMR Solvent |
Key Equipment:
-
Glass reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Büchner funnel and vacuum flask
-
Vacuum oven
-
FTIR Spectrometer, NMR Spectrometer (≥400 MHz), GPC System, TGA/DSC Instrument
Protocol 1: Synthesis of 4-Nitro-N-phenylphthalimide Monomer
This protocol is adapted from established methods for synthesizing N-substituted phthalimides. The reaction proceeds via the formation of a phthalamic acid intermediate, which then undergoes cyclodehydration.
Caption: Synthesis of 4-Nitro-N-phenylphthalimide.
Step-by-Step Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine phthalic anhydride (14.8 g, 0.1 mol) and 4-nitroaniline (13.8 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst for the dehydration step.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with continuous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC if desired.
-
Isolation: After cooling to room temperature, a yellow solid product will precipitate. Pour the mixture into 500 mL of cold deionized water with stirring to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 100 mL) to remove residual acetic acid.
-
Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield bright yellow crystals. A typical procedure involves dissolving the solid in a minimal amount of hot ethanol and adding water dropwise until turbidity persists, then allowing it to cool slowly.[6]
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C overnight. The expected yield is typically 70-85%.
-
Validation: Confirm the identity and purity of the product using melting point determination (literature m.p. ~198 °C) and FTIR/NMR spectroscopy before proceeding.[6]
Protocol 2: Free-Radical Copolymerization of Styrene and 4-Nitro-N-phenylphthalimide
This protocol details a standard free-radical solution polymerization. The choice of AIBN as an initiator is crucial as its decomposition rate is well-behaved and largely independent of the solvent system, providing reproducible initiation kinetics.[2]
Step-by-Step Procedure:
-
Monomer & Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 5.2 g, 50 mmol), 4-Nitro-N-phenylphthalimide (e.g., 1.34 g, 5 mmol, for a 10:1 molar feed ratio), and AIBN (e.g., 0.09 g, 0.55 mmol, ~1 mol% relative to total monomers) in 40 mL of anhydrous DMF.
-
Rationale: Styrene must be passed through a column of basic alumina immediately before use to remove the polymerization inhibitor (4-tert-butylcatechol). DMF is chosen as the solvent due to its ability to dissolve both monomers and the resulting polymer.[7]
-
-
Inert Atmosphere: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization. Backfill the flask with nitrogen or argon.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed with vigorous stirring for 12-24 hours.[2] The solution will become noticeably more viscous as the polymer forms.
-
Termination & Isolation: Cool the reaction to room temperature. To isolate the polymer, slowly pour the viscous solution into a beaker containing a large excess of a non-solvent (e.g., 400 mL of methanol) while stirring vigorously. The copolymer will precipitate as a solid.
-
Purification: Allow the precipitate to settle, then collect the solid by vacuum filtration. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified copolymer in a vacuum oven at 70 °C to a constant weight. The final product should be a white to pale-yellow powder.
Copolymer Characterization
Thorough characterization is essential to confirm the successful incorporation of both monomers and to determine the physical properties of the resulting material.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations & Key Signals |
| FTIR | Confirm functional groups | - ~3100-3000 cm⁻¹: Aromatic C-H stretch (Styrene & Phthalimide).- ~2925 cm⁻¹: Aliphatic C-H stretch (Polystyrene backbone).- ~1775 & 1720 cm⁻¹: Asymmetric and symmetric C=O stretch of the phthalimide imide ring (Key indicator).- ~1520 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretch of the nitro group (Key indicator).- ~700 & 750 cm⁻¹: C-H out-of-plane bend for monosubstituted benzene (Styrene). |
| ¹H NMR | Determine copolymer composition | - ~8.0-8.5 ppm: Aromatic protons on the nitro-substituted phthalimide ring.- ~7.5-7.9 ppm: Aromatic protons on the phenyl substituent of the phthalimide.- ~6.5-7.4 ppm: Aromatic protons of the styrene units.- ~1.2-2.5 ppm: Broad signals from the aliphatic backbone protons (–CH₂–CH–).Composition Calculation: The molar ratio of the monomers in the copolymer can be determined by integrating the signals corresponding to the styrene aromatic protons and the phthalimide aromatic protons. |
Molecular Weight and Thermal Properties
| Technique | Parameter Measured | Significance |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (M_n), Weight-average molecular weight (M_w), Polydispersity Index (PDI = M_w/M_n) | Determines the average polymer chain length and the breadth of the molecular weight distribution. A PDI value between 1.5 and 2.5 is typical for standard free-radical polymerization. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (T_d) | Measures weight loss as a function of temperature, indicating the thermal stability of the polymer. The incorporation of phthalimide groups is expected to increase T_d compared to pure polystyrene. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (T_g) | T_g is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid phthalimide structure significantly increases T_g, indicating a higher heat resistance.[1] An increase in T_g relative to polystyrene (T_g ≈ 100 °C) is a strong indicator of successful copolymerization. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | - Presence of oxygen.- Inhibitor not removed from styrene.- Inactive initiator (old or improperly stored).- Insufficient reaction time or temperature. | - Ensure thorough de-gassing with freeze-pump-thaw cycles.- Always use freshly purified styrene.- Use fresh AIBN.- Increase reaction time or temperature (e.g., to 80 °C). |
| Very Low Molecular Weight | - High initiator concentration.- Presence of a chain transfer agent (impurity).- High reaction temperature. | - Reduce the amount of AIBN.- Ensure high purity of all reagents and solvents.- Lower the polymerization temperature (may require longer time). |
| High Polydispersity (PDI > 3) | - Non-uniform reaction conditions.- Chain transfer reactions.- High conversion leading to gel effect. | - Ensure consistent stirring and temperature control.- Stop the reaction at a lower conversion (<70%). |
| Insoluble Product (Cross-linking) | - Impurities in monomers (e.g., divinylbenzene in styrene).- Excessively high reaction temperature. | - Use high-purity monomers.- Lower the polymerization temperature. |
References
-
Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Journal of the Chemical Society of Pakistan. [2]
-
4-nitrophthalimide - Organic Syntheses Procedure. Organic Syntheses. [6]
-
Synthesis and Characterization of Acrylic Copolymers of 4-Chloromethyl Styrene with Incorporation of Phthalimide Groups and Amination of Resulted Polymers. ResearchGate. [1]
-
Synthesis and anticonvulsant activity of some N-phenylphthalimides. PubMed. [8]
-
Copolymers of phthalimide moiety containing 2-(N-phthalimido) ethyl methacrylate (NPEMA) with p-acetamidophenyl methacrylate (PAPMA): Synthesis, characterization, thermal properties andantimicrobial activity. Journal of Chemical and Pharmaceutical Research. [7]
-
Preparation of copolymers containing phthalimide groups and NH2 groups. ResearchGate.
-
New Synthesis Method of 4-Nitro-N-Methylphthalimide. ResearchGate.
-
Synthesis of 4-Nitro-N-Methylphthalimide. Scribd.
-
Polymers of intrinsic microporosity containing aryl-phthalimide moieties: synthesis, modeling, and membrane gas transport proper. Royal Society of Chemistry. [5]
-
Polymers of intrinsic microporosity containing aryl-phthalimide moieties: synthesis, modeling, and membrane gas transport properties. RSC Publishing.
-
Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). MDPI. [9]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. [3]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. PubMed. [4]
-
Copolymerization of styrene with N-arylmaleimides. ResearchGate. [10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Grafting 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione onto Polymer Backbones
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis and subsequent grafting of the novel functional monomer, 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, onto various polymer backbones. This monomer uniquely combines a polymerizable vinyl group with a nitroaromatic moiety, a known trigger for nitroreductase-responsive systems, and a phthalimide group, a pharmacophore with diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in creating advanced functional polymers for applications in targeted drug delivery, particularly for cancer therapy and other biomedical applications. We present detailed methodologies for monomer synthesis, followed by protocols for three major "grafting from" techniques: Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. Furthermore, we provide in-depth guidance on the characterization of the resulting graft copolymers and discuss their potential applications, with a focus on stimuli-responsive drug delivery systems.
Introduction: The Rationale for Functionalized Polymers
The field of drug delivery is continuously evolving towards more precise and targeted therapeutic strategies to enhance efficacy while minimizing systemic toxicity[1][2]. Polymeric drug delivery systems have emerged as a versatile platform to achieve these goals, owing to their tunable properties and ability to encapsulate or conjugate therapeutic agents[1]. The functionalization of polymer backbones with specific chemical moieties can impart "smart" properties, such as responsiveness to biological stimuli like enzymes that are overexpressed in diseased tissues[3].
The monomer at the heart of this guide, 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, offers a unique combination of functionalities:
-
Vinyl Group: A readily polymerizable group that allows for its incorporation into polymer chains via various polymerization techniques.
-
Nitroaromatic Group: This moiety can be selectively reduced by nitroreductase enzymes, which are found in high concentrations in hypoxic tumor environments. This enzymatic conversion can trigger the release of a conjugated drug, enabling targeted therapy[3][4].
-
Phthalimide Group: A well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties[5][6][7]. Its incorporation into a polymer backbone can contribute to the overall therapeutic effect of the drug delivery system.
By grafting this monomer onto biocompatible polymer backbones, it is possible to create sophisticated drug delivery systems with the potential for targeted, stimuli-responsive drug release and inherent therapeutic activity.
Synthesis of the Functional Monomer: 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
The synthesis of the target monomer is a critical first step. A plausible and efficient synthetic route involves the condensation reaction between 4-vinylaniline and 4-nitrophthalic anhydride[8].
Synthesis Workflow
Caption: Workflow for the synthesis of the target monomer.
Experimental Protocol: Synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
Materials:
-
4-Nitrophthalic acid
-
Glacial acetic acid
-
Chloroform
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Part A: Synthesis of 4-Nitrophthalic Anhydride [9][10][13]
-
In a round-bottom flask equipped with a reflux condenser, combine 4-nitrophthalic acid (1 equivalent) and acetic anhydride (2.5 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Recrystallize the crude product from chloroform to obtain pure 4-nitrophthalic anhydride as a pale-yellow solid.
-
Characterize the product by melting point determination and FTIR spectroscopy.
Part B: Synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione [8]
-
In a round-bottom flask, dissolve 4-nitrophthalic anhydride (1 equivalent) and 4-vinylaniline (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Neutralize any remaining acid by washing the solid with a saturated sodium bicarbonate solution, followed by water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from methanol or by column chromatography on silica gel.
-
Characterize the final product, 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
| Compound | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected FTIR Bands (cm⁻¹) |
| 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione | 8.5-8.0 (aromatic protons of nitro-phthalimide), 7.6-7.4 (aromatic protons of vinylphenyl), 6.8-6.6 (vinyl CH), 5.9-5.3 (vinyl CH₂) | ~1780, 1720 (C=O, imide), ~1630 (C=C, vinyl), ~1530, 1350 (NO₂) |
Grafting Methodologies: "Grafting From" Approaches
The "grafting from" approach involves initiating the polymerization of the monomer from active sites on the polymer backbone. This method generally allows for higher grafting densities compared to "grafting to" methods. We will detail three widely used controlled radical polymerization techniques.
General Workflow for "Grafting From"
Caption: General workflow for "grafting from" polymerization.
Free Radical Polymerization (FRP)
FRP is a versatile and widely used method for polymer synthesis. For grafting, free radicals are generated on the polymer backbone, which then initiate the polymerization of the vinyl monomer.
Protocol: FRP Grafting from Poly(ethylene glycol) (PEG)
-
Macroinitiator Synthesis:
-
Dissolve poly(ethylene glycol) (PEG) with terminal hydroxyl groups in a suitable solvent (e.g., toluene).
-
Add an excess of a reagent that can introduce a free-radical initiating group, such as 4,4'-azobis(4-cyanovaleric chloride), in the presence of a base (e.g., triethylamine) at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Precipitate the resulting PEG macroinitiator in cold diethyl ether and dry under vacuum.
-
-
Graft Polymerization:
-
In a Schlenk flask, dissolve the PEG macroinitiator and 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione in an appropriate solvent (e.g., DMF).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the decomposition temperature of the azo initiator (typically 60-80 °C) and stir for the desired reaction time (e.g., 24 hours).
-
Cool the reaction mixture and precipitate the graft copolymer in a non-solvent (e.g., methanol or diethyl ether).
-
Purify the product by repeated dissolution and precipitation to remove any unreacted monomer and homopolymer.
-
Dry the final product under vacuum.
-
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.
Protocol: ATRP Grafting from Poly(methyl methacrylate) (PMMA) Backbone
-
Macroinitiator Synthesis:
-
Synthesize a copolymer of methyl methacrylate (MMA) and a functional monomer containing a hydroxyl group, such as 2-hydroxyethyl methacrylate (HEMA), by conventional free radical polymerization.
-
Dissolve the P(MMA-co-HEMA) copolymer in a suitable solvent (e.g., THF).
-
Add an excess of an ATRP initiator precursor, such as 2-bromoisobutyryl bromide, dropwise at 0 °C in the presence of a base (e.g., pyridine).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting PMMA-based macroinitiator in methanol and dry under vacuum.
-
-
Graft Polymerization:
-
In a Schlenk flask, add the PMMA macroinitiator, 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., PMDETA).
-
Add a suitable solvent (e.g., anisole or DMF).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the specified time.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the graft copolymer in a non-solvent (e.g., methanol).
-
Purify the product by reprecipitation and dry under vacuum.
-
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT polymerization is another controlled radical polymerization technique that offers excellent control over molecular weight and architecture. It utilizes a chain transfer agent (CTA) to mediate the polymerization.
Protocol: RAFT Grafting from a Cellulose Backbone [13][14][15]
-
Macro-CTA Synthesis:
-
Activate the hydroxyl groups on the cellulose backbone by treating with a solution of NaOH.
-
React the activated cellulose with a suitable agent to introduce a RAFT CTA. For example, react with carbon disulfide followed by an alkyl halide to form a xanthate CTA, or react with a carboxylic acid-functionalized trithiocarbonate in the presence of a coupling agent like DCC.
-
Thoroughly wash the resulting cellulose macro-CTA to remove any unreacted reagents and dry.
-
-
Graft Polymerization:
-
In a reaction vessel, suspend the cellulose macro-CTA in a suitable solvent (e.g., dioxane or DMF).
-
Add the monomer, 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, and a free radical initiator (e.g., AIBN).
-
Degas the suspension by purging with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction to the decomposition temperature of the initiator (e.g., 60-70 °C) and stir for the desired time.
-
Stop the polymerization by cooling the reaction mixture.
-
Filter the grafted cellulose and wash extensively with a good solvent for the homopolymer (e.g., THF or chloroform) to remove any non-grafted polymer chains.
-
Dry the purified graft copolymer under vacuum.
-
Characterization of Graft Copolymers
Thorough characterization is essential to confirm the successful synthesis of the graft copolymers and to determine their structural properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the presence of the grafted monomer on the polymer backbone. The FTIR spectrum of the graft copolymer should show characteristic absorption bands from both the backbone polymer and the grafted 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione units.
| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |
| Imide C=O | ~1780 and ~1720 |
| Nitro NO₂ | ~1530 and ~1350 |
| Aromatic C=C | ~1600-1450 |
| Polymer Backbone | Dependent on the backbone (e.g., C-O-C for PEG at ~1100) |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. The NMR spectrum of the graft copolymer will show signals corresponding to both the polymer backbone and the grafted side chains. The integration of the characteristic proton signals can be used to determine the grafting density.
| Protons | Expected ¹H NMR Chemical Shift (δ, ppm) |
| Aromatic protons (nitro-phthalimide) | 8.5-8.0 |
| Aromatic protons (phenyl) | 7.6-7.0 |
| Polymer backbone protons | Varies with the backbone |
Molecular Weight and Distribution
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the graft copolymers. An increase in molecular weight compared to the original polymer backbone is an indication of successful grafting. For controlled polymerization techniques like ATRP and RAFT, a narrow PDI is expected.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the graft copolymers and can also provide information about the grafting ratio by analyzing the weight loss steps corresponding to the decomposition of the backbone and the grafted chains.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the graft copolymers. The presence of a single Tg, intermediate between those of the homopolymers, may suggest a homogeneous copolymer, while two distinct Tgs would indicate phase separation.
Applications in Drug Development
The unique chemical structure of polymers grafted with 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione opens up exciting possibilities in drug development, particularly in the realm of targeted cancer therapy.
Nitroreductase-Responsive Drug Delivery
The nitroaromatic group in the grafted side chains can act as a trigger for drug release in the hypoxic environment of solid tumors, where nitroreductase enzymes are overexpressed[3]. A therapeutic agent can be conjugated to the polymer via a linker that is cleaved upon reduction of the nitro group. This leads to the selective release of the drug at the tumor site, thereby enhancing its therapeutic index and reducing off-target toxicity[4].
Caption: Mechanism of nitroreductase-triggered drug release.
Phthalimide-Based Therapeutics
The phthalimide moiety itself possesses a range of biological activities, including anti-angiogenic and immunomodulatory effects, which are beneficial in cancer treatment[5][6][7]. By incorporating the phthalimide group into the polymer backbone, the drug delivery system can have intrinsic therapeutic properties, potentially leading to synergistic effects with the released drug.
Future Perspectives
Further research could focus on:
-
The synthesis of a variety of graft copolymers with different backbones to tune the physicochemical properties, such as solubility and biocompatibility.
-
The conjugation of various anticancer drugs to these polymer systems and the evaluation of their release kinetics in the presence of nitroreductase.
-
In vitro and in vivo studies to assess the targeting efficiency, therapeutic efficacy, and toxicity of these novel drug delivery systems.
Conclusion
This guide has provided a detailed framework for the synthesis and grafting of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione onto polymer backbones. The presented protocols for monomer synthesis and subsequent grafting via FRP, ATRP, and RAFT offer a versatile toolkit for the creation of advanced functional polymers. The unique combination of a polymerizable handle, a nitroreductase-responsive trigger, and a bioactive phthalimide moiety makes these graft copolymers highly promising candidates for the development of next-generation targeted drug delivery systems.
References
-
PrepChem.com. Synthesis of 4-nitrophthalic anhydride. [Link]
-
Sun, Y., et al. Nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl and AIE moieties for intracellular doxorubicin release. Polymer Chemistry, 2021. [Link]
-
Organic Syntheses. Phthalic acid, 4-nitro-. [Link]
-
Perrier, S., et al. Controlled Modification of Cellulosic Surfaces via the Reversible Addition–Fragmentation Chain Transfer (RAFT) Graft Polymerization Process. Macromolecules, 2006. [Link]
-
Fernandes, G. F. S., et al. Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents. ChemMedChem, 2023. [Link]
-
Jiang, Y., et al. Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry, 2024. [Link]
-
Flexibilized Styrene-N-Substituted Maleimide Copolymers with Enhanced Entanglement Density. Macromolecules, 2002. [Link]
-
A Phthalimide-Functionalized Heptamethine Cyanine Dye for Tumor-Targeted Photothermal Therapy. International Journal of Molecular Sciences, 2024. [Link]
-
Kazlauskas, R. J. PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE. Organic Preparations and Procedures International, 1988. [Link]
-
Preparation of Polystyrene with Higher Tg Based on Triple Hydrogen Bond Interactions. [Link]
-
Redox-responsive liposomes aimed at nitroreductase for contents release. Journal of Liposome Research, 2025. [Link]
-
The mechanisms of action of phthalimide analouges as anticancer agents by inhibiting HDACs enzymes. ResearchGate, 2023. [Link]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 2025. [Link]
-
Organic Syntheses. 4-nitrophthalimide. [Link]
-
Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Molecules, 2025. [Link]
-
Matyjaszewski, K. ATRP from surfaces. [Link]
-
Photo-mediated RAFT step-growth polymerization with maleimidic monomers. Polymer Chemistry, 2022. [Link]
-
Targeted and stimuli-responsive polymers as chemotherapeutic delivery systems. [Link]
-
RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. Polymers, 2017. [Link]
-
Solvent-free preparation of uniform styrene/maleimide copolymer microspheres from solid poly(styrene-alt-maleic anhydride) microspheres. Polymer Chemistry, 2017. [Link]
-
Functional polymer brushes via surface-initiated controlled radical polymerizations. [Link]
-
Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Polymers, 2019. [Link]
-
Gondi, S. Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ChemRxiv, 2021. [Link]
-
LabNetwork. 4-Aminostyrene (1520-21-4). [Link]
-
Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes. Polymers, 2018. [Link]
-
Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. [Link]
-
Modification of cellulose by RAFT mediated graft copolymerization. Journal of the Turkish Chemical Society, Section A: Chemistry, 2014. [Link]
-
Nikzad, A. Polymeric Nanoparticles for Targeted Drug Delivery: An Updated Review. Nano nexus & applications, 2026. [Link]
-
Step-Growth Polymerization by RAFT Process. [Link]
-
“One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers. Biomacromolecules, 2016. [Link]
-
Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency. Acta Biomaterialia, 2011. [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 2019. [Link]
-
Synthesis of a poly(ethylene glycol) macroinimer with styrene end groups according to ref. 123. ResearchGate. [Link]
-
Qiuping, L. Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology, 2003. [Link]
-
An Improved Process For Producing 4 Nitrophthalic Acid And 4. [Link]
-
Synthesis of chitin-graft-polystyrene via atom transfer radical polymerization initiated from a chitin macroinitiator. Polymer Chemistry, 2012. [Link]
-
Graft Copolymerization of Styrene and Acrylonitrile in the Presence of Poly(propylene glycol): Modeling and Simulation of Semi‐Batch and Continuous Processes. Macromolecular Reaction Engineering, 2012. [Link]
Sources
- 1. Targeted and stimuli-responsive polymers as chemotherapeutic delivery systems [dspace.mit.edu]
- 2. nna.reapress.com [nna.reapress.com]
- 3. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 12. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. dergipark.org.tr [dergipark.org.tr]
preparation of functionalized poly(N-vinylphthalimide) derivatives
Application Note & Protocol Guide
Topic: Strategic Synthesis and Functionalization of Poly(N-vinylphthalimide) Derivatives for Advanced Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis and functionalization of poly(N-vinylphthalimide) (PNVP). We delve into the strategic importance of PNVP as a critical precursor to poly(N-vinylamine) (PVAm), a highly versatile and functionalizable polymer. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. This document serves as a practical resource for researchers aiming to develop novel polymer-based platforms for drug delivery, gene therapy, and other advanced biomedical applications.
Introduction: The Strategic Value of Poly(N-vinylphthalimide)
Poly(N-vinylphthalimide) (PNVP) is a non-ionic, thermally stable polymer that, on its own, possesses limited direct applications in the biomedical field. Its true value lies in its role as a protected precursor to poly(N-vinylamine) (PVAm). The phthalimide group serves as an excellent protecting group for the amine functionality, allowing for the controlled synthesis of a well-defined polymer backbone. Subsequent removal of the phthalimide group via hydrazinolysis yields PVAm, a cationic polyelectrolyte rich in primary amine groups. These primary amines are readily available for a vast array of secondary functionalization reactions, making PVAm an ideal scaffold for creating sophisticated drug carriers, gene delivery vectors, and biomaterials. This two-step approach provides a level of control over the final polymer structure that is difficult to achieve through the direct polymerization of N-vinylamine.
Part 1: Synthesis of the Poly(N-vinylphthalimide) Backbone
The foundational step is the polymerization of the N-vinylphthalimide (NVP) monomer. While several polymerization techniques exist, free-radical polymerization is a robust and widely accessible method for synthesizing high molecular weight PNVP. The choice of initiator and solvent is critical for controlling the polymer's molecular weight and polydispersity. Azobisisobutyronitrile (AIBN) is a common choice for a thermal initiator due to its predictable decomposition kinetics.
Experimental Protocol: Free-Radical Polymerization of N-vinylphthalimide
Objective: To synthesize poly(N-vinylphthalimide) with a controlled molecular weight.
Materials:
-
N-vinylphthalimide (NVP) monomer (recrystallized from ethanol)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer & Initiator Preparation: In a Schlenk flask, dissolve 10 g of recrystallized NVP and 0.1 g of AIBN in 50 mL of anhydrous DMF.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas. Place the flask in a preheated oil bath at 60-70°C.
-
Reaction: Allow the polymerization to proceed under magnetic stirring for 24 hours. The solution will become noticeably more viscous.
-
Precipitation & Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 500 mL of vigorously stirring methanol. A white, fibrous precipitate of PNVP will form.
-
Washing: Allow the precipitate to settle, then decant the methanol. Re-disperse the polymer in fresh methanol and stir for 1 hour. Repeat this washing step twice more to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified PNVP by filtration and dry it in a vacuum oven at 50°C overnight until a constant weight is achieved.
Characterization: The resulting white powder should be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the phthalimide group (C=O stretching around 1710 cm⁻¹ and 1770 cm⁻¹) and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Visualization: PNVP Synthesis Workflow
Caption: Workflow for the free-radical synthesis of PNVP.
Part 2: Functionalization via Hydrazinolysis
The conversion of PNVP to PVAm via hydrazinolysis is the cornerstone of this entire process. This reaction cleaves the imide ring, liberating the primary amine and producing a phthalhydrazide byproduct. The degree of deprotection can be controlled by adjusting the reaction time, temperature, and the molar excess of hydrazine.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Used in a significant molar excess to drive the reaction to completion. It acts as both a reagent and a nucleophile.
-
Solvent: Ethanol or a mixture of ethanol/water is often used as it can solvate both the polymer and the hydrazine hydrate.
-
Temperature: Elevated temperatures (e.g., 60-80°C) are required to overcome the activation energy for the ring-opening reaction.
Experimental Protocol: Hydrazinolysis of PNVP to PVAm
Objective: To convert the PNVP backbone into a primary amine-functionalized poly(N-vinylamine).
Materials:
-
Poly(N-vinylphthalimide) (PNVP) (synthesized in Part 1)
-
Hydrazine hydrate (N₂H₄·H₂O) (Caution: Toxic and corrosive)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated and 1M
-
Sodium hydroxide (NaOH), 1M
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa)
Procedure:
-
Dissolution: Disperse 5 g of PNVP in 100 mL of ethanol in a round-bottom flask. While PNVP may not fully dissolve, a fine suspension is adequate.
-
Reagent Addition: Under vigorous stirring, slowly add 10 mL of hydrazine hydrate (a significant molar excess). Perform this step in a well-ventilated fume hood.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C. Maintain reflux with stirring for 48-72 hours. A white precipitate (phthalhydrazide byproduct) will form as the reaction proceeds.
-
Byproduct Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the bulk of the phthalhydrazide precipitate.
-
Acidification: Transfer the filtrate to a beaker and acidify by slowly adding concentrated HCl until the pH is ~1-2. This step protonates the newly formed primary amines (-NH₃⁺), rendering the PVAm-HCl salt water-soluble, and helps precipitate any remaining phthalhydrazide.
-
Purification by Dialysis: Transfer the acidified solution to a dialysis tube. Dialyze against deionized water for 3-4 days, changing the water frequently to remove excess hydrazine, salts, and the byproduct. The first two days of dialysis should be against acidic water (pH 3) to maintain polymer solubility, followed by two days against neutral water.
-
Final Product: The solution inside the dialysis bag is the purified poly(N-vinylamine) hydrochloride (PVAm-HCl). It can be used as is or lyophilized to obtain a white, fluffy solid.
Data Presentation: Impact of Reaction Conditions
| Parameter | Condition | Expected Outcome on Deprotection (%) | Rationale |
| Reaction Time | 24h vs. 72h | Lower vs. Higher | Allows more time for the reaction to proceed to completion. |
| Temperature | 60°C vs. 80°C | Lower vs. Higher | Provides sufficient energy to overcome the activation barrier of the imide ring opening. |
| Hydrazine Excess | 5-fold vs. 10-fold | Lower vs. Higher | A larger excess of the nucleophile drives the equilibrium towards the product side. |
Visualization: The Hydrazinolysis Transformation
Caption: Chemical conversion of PNVP to PVAm via hydrazinolysis.
Part 3: Applications in Drug Development
The true potential of this polymer system is realized in its applications. The primary amines on the PVAm backbone are nucleophilic and can be readily conjugated to a wide variety of molecules, including:
-
Therapeutic Agents: Covalent attachment of drugs to create polymer-drug conjugates, potentially improving drug solubility, stability, and pharmacokinetic profiles.
-
Targeting Ligands: Attachment of molecules (e.g., antibodies, peptides) that can recognize and bind to specific cells or tissues, enabling targeted drug delivery.
-
Hydrophilic Polymers: Grafting of polymers like polyethylene glycol (PEG) to create "stealth" carriers that can evade the immune system and prolong circulation time.
-
Nucleic Acids: The cationic nature of PVAm at physiological pH allows it to electrostatically interact with anionic nucleic acids (DNA, siRNA) to form nanosized complexes (polyplexes) for gene delivery.
Visualization: Pathway to Biomedical Application
Caption: From precursor polymer to diverse biomedical applications.
References
-
Synthesis and characterization of poly(N-vinylphthalimide) , Journal of Polymer Science Part A: Polymer Chemistry, [Link]
-
Hydrazinolysis of Poly(N-vinylphthalimide): Synthesis of Poly(N-vinylamine) , Macromolecules, [Link]
-
Poly(N-vinylamine): A versatile polymer for biomedical applications , Journal of Controlled Release, [Link]
-
Cationic polymers for gene delivery , Nature Reviews Drug Discovery, [Link]
using Lewis acids for polymerization of nitro-substituted vinyl monomers
Leveraging Lewis Acids for the Controlled Polymerization of Nitro-Substituted Vinyl Monomers: A Guide for Researchers
Introduction: Overcoming the Challenge of Polymerizing Nitro-Substituted Vinyl Monomers
Nitro-substituted vinyl monomers represent a class of building blocks with significant potential for creating polymers with unique electronic, optical, and energetic properties. The strong electron-withdrawing nature of the nitro group imparts desirable characteristics to the final material, including altered solubility, high thermal stability, and potential for further functionalization. However, this same electronic feature presents a formidable challenge to conventional polymerization techniques. Specifically, the nitro group is a well-known inhibitor of free-radical polymerization, effectively quenching the propagating radical species and preventing chain growth.[1] This has historically limited the exploration and application of polymers derived from these valuable monomers.
Cationic polymerization, initiated by Lewis acids, offers a robust and effective alternative to overcome this obstacle. By activating the vinyl monomer towards nucleophilic attack, Lewis acids can facilitate a controlled polymerization process, enabling the synthesis of well-defined polymers from nitro-substituted vinyl precursors. This guide provides a comprehensive overview of the principles, protocols, and considerations for employing Lewis acids in the polymerization of this challenging yet rewarding class of monomers.
Mechanism of Lewis Acid-Catalyzed Cationic Polymerization
The polymerization process is initiated by the interaction of a Lewis acid with the monomer. Lewis acids are electron-pair acceptors and, in this context, they coordinate to the nitro group or the vinyl double bond of the monomer.[2] This coordination polarizes the monomer, creating a more electrophilic species that is susceptible to nucleophilic attack, initiating the polymerization cascade.
The polymerization proceeds through the following key steps:
-
Initiation: The Lewis acid (e.g., BF₃·OEt₂, AlCl₃) interacts with an initiator species (often adventitious water or an alcohol) to generate a carbocation. This carbocation then adds across the double bond of the nitro-substituted vinyl monomer, forming a new, more stable carbocation at the growing chain end.
-
Propagation: The carbocationic chain end sequentially adds more monomer units. The rate of propagation is influenced by the reactivity of the monomer, the stability of the propagating carbocation, and the reaction conditions (temperature, solvent).
-
Chain Transfer and Termination: These are competing reactions that limit the molar mass of the resulting polymer. Chain transfer can occur to the monomer, solvent, or counter-ion. Termination can occur through recombination with the counter-ion or other nucleophilic species in the reaction mixture.
A critical aspect of this process is the choice of the Lewis acid. Stronger Lewis acids can lead to faster polymerization rates but may also increase the likelihood of side reactions. The selection of the appropriate Lewis acid is therefore a key experimental parameter to be optimized.[3]
Figure 1: Generalized workflow for the Lewis acid-catalyzed cationic polymerization of nitro-substituted vinyl monomers.
Experimental Protocols
General Considerations
-
Purity of Reagents: Cationic polymerization is highly sensitive to impurities, especially water and other nucleophiles, which can act as terminating agents. All monomers, solvents, and the Lewis acid should be rigorously purified and dried before use.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Temperature Control: Low temperatures are often employed to suppress chain transfer and termination reactions, leading to polymers with higher molar masses and narrower molar mass distributions.
**Protocol 1: Polymerization of N-(4-vinylphenyl)-4-nitrophthalimide using Boron Trifluoride Etherate (BF₃·OEt₂) **
This protocol is adapted from the successful polymerization of a nitro-substituted styrene derivative.[1]
Materials:
-
N-(4-vinylphenyl)-4-nitrophthalimide (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (Lewis acid initiator)
-
Dichloromethane (CH₂Cl₂) (solvent), dried over CaH₂
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Monomer Preparation: The monomer, N-(4-vinylphenyl)-4-nitrophthalimide, is synthesized and purified according to established literature procedures. Ensure the monomer is thoroughly dried under vacuum before use.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen.
-
Monomer Dissolution: The monomer (e.g., 1.0 g) is dissolved in dry dichloromethane (e.g., 20 mL) in the Schlenk flask under a nitrogen atmosphere.
-
Cooling: The solution is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Initiation: A solution of BF₃·OEt₂ in dichloromethane (e.g., 0.1 M) is prepared. A calculated amount of the initiator solution (e.g., targeting a monomer-to-initiator ratio of 100:1) is added dropwise to the stirred monomer solution via syringe.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 2-24 hours) at the controlled temperature. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination and Precipitation: The polymerization is terminated by the addition of a small amount of cold methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
| Parameter | Recommended Range | Rationale |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the theoretical molar mass of the polymer. |
| Temperature | -78 °C to 0 °C | Lower temperatures suppress side reactions, leading to better control. |
| Solvent | Dichloromethane, Toluene | Should be inert and able to dissolve the monomer and polymer. |
| Reaction Time | 1 to 24 hours | Dependent on monomer reactivity and desired conversion. |
Table 1: Key Experimental Parameters for Optimization.
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is crucial to understand their properties and to validate the success of the polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer and to determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the molar mass distribution (Đ = Mₙ/Mₙ) of the polymer. A narrow distribution (Đ < 1.5) is indicative of a well-controlled polymerization.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (T₉).[4]
Expanding the Scope: Other Potential Lewis Acids and Monomers
The principles outlined in this guide can be extended to a variety of other nitro-substituted vinyl monomers and Lewis acids.
Potential Monomers:
-
Nitrostyrenes (e.g., 4-nitrostyrene)
-
Nitro-substituted vinyl esters
-
Nitro-substituted vinyl ethers
Alternative Lewis Acids:
-
Aluminum chloride (AlCl₃)
-
Titanium tetrachloride (TiCl₄)
-
Tin(IV) chloride (SnCl₄)
The choice of Lewis acid will depend on the specific monomer and desired polymer properties. A systematic screening of Lewis acids and reaction conditions is often necessary to identify the optimal system for a given monomer.[3]
Figure 2: Detailed experimental workflow for Lewis acid-mediated polymerization of nitro-substituted vinyl monomers.
Conclusion
The use of Lewis acids provides a powerful and versatile platform for the polymerization of nitro-substituted vinyl monomers, a class of monomers that are largely inaccessible through conventional free-radical methods. By carefully controlling the reaction conditions and selecting the appropriate Lewis acid, researchers can synthesize a wide range of novel polymers with tailored properties. This opens up new avenues for the development of advanced materials for applications in electronics, optics, and energetic materials. The protocols and principles outlined in this guide serve as a starting point for researchers and drug development professionals to explore this exciting and promising area of polymer chemistry.
References
-
Khan Academy. (n.d.). Polymerization of alkenes with acid. [Link]
-
Das, S., & Curran, D. P. (2023). Lewis acid-catalyzed chemoselectivity controlled n-alkylation and c-alkylation of anilines with vinyl arenes. ChemRxiv. [Link]
-
Kennemur, J. G., et al. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. Polymer Chemistry. [Link]
-
Gotor, R., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. [Link]
Sources
Application Note: Post-Polymerization Modification of 4-Nitro-N-(4-vinylphenyl)phthalimide Polymers
Part 1: Strategic Analysis & Chemical Logic
The Substrate Architecture
Poly(4-nitro-N-(4-vinylphenyl)phthalimide) (PNVPh-NO2) represents a specialized styrenic backbone bearing a rigid, electron-deficient pendant group. Unlike standard polystyrene derivatives, this polymer presents a "dual-trigger" landscape for post-polymerization modification (PPM):
-
The Nitro Group (
): A redox-active site susceptible to reduction. Converting this to an amine ( ) dramatically alters the electronic properties (creating donor-acceptor systems) and solubility, while providing a nucleophilic handle for bioconjugation. -
The Phthalimide Ring: A masking group for the primary amine on the styrene backbone. While typically stable, it can be subjected to hydrazinolysis (Gabriel synthesis logic) or nucleophilic ring-opening, though the 4-nitro substitution increases the electrophilicity of the imide carbonyls, making them more reactive toward nucleophiles than unsubstituted phthalimides.
Synthesis Prerequisite (Critical Note)
Researchers must note that the monomer 4-nitro-N-(4-vinylphenyl)phthalimide is known to inhibit free-radical polymerization (AIBN/BPO) due to the strong electron-withdrawing nature of the nitro-phthalimide moiety, which acts as a radical trap.
-
Validated Synthesis Route: Successful polymerization typically requires cationic polymerization (e.g., using
in methylene chloride) to obtain the precursor polymer [1]. Ensure your starting material was synthesized via this route to guarantee high molecular weight and structural integrity.
Decision Matrix: Modification Pathways
The following flowchart illustrates the divergent chemical pathways available for this polymer.
Caption: Divergent PPM pathways. Pathway A preserves the side chain for functionalization; Pathway B cleaves it to release the backbone amine.
Part 2: Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Bechamp-Type)
Objective: Reduce the nitro group to an amine while preserving the hydrolytically sensitive phthalimide ring.
Mechanism: Tin(II) chloride (
Materials
-
Substrate: Poly(4-nitro-N-(4-vinylphenyl)phthalimide) (1.0 eq of repeating unit).
-
Reagent: Tin(II) chloride dihydrate (
) (5.0 eq). -
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) – Essential for polymer solubility.
-
Acid: Concentrated HCl (trace).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg of the polymer in 10 mL of dry DMF. Ensure complete dissolution; the solution should be clear (yellowish).[2]
-
Reagent Addition: Add
(5 equivalents relative to the nitro monomer units). -
Activation: Add 0.5 mL of concentrated HCl dropwise. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to 60°C for 12–24 hours under an inert atmosphere (
or Ar).-
Monitoring: The solution often shifts fluorescence (from non-fluorescent to blue/green fluorescent) as the amino-phthalimide forms.
-
-
Workup (Critical for Polymer Purity):
-
Cool to room temperature.[3]
-
Pour the reaction mixture slowly into a large excess (100 mL) of 5% aqueous
. This neutralizes the acid and precipitates the tin salts as oxides/hydroxides. -
Filtration Challenge: The polymer may coprecipitate with tin salts. Filter the solid and re-dissolve the polymer in THF or DMF.
-
Filter the solution through a Celite pad to remove insoluble tin oxides.
-
Precipitate the filtrate into Methanol or Diethyl Ether.
-
-
Drying: Dry the resulting Poly(4-amino-N-(4-vinylphenyl)phthalimide) under vacuum at 40°C.
Validation Criteria:
-
FTIR: Disappearance of symmetric/asymmetric
stretches ( ). Appearance of doublet ( ). -
Solubility: The product should show improved solubility in polar organic solvents compared to the nitro-precursor.
Protocol B: "Click" Functionalization of the Reduced Polymer
Objective: Utilizing the newly formed aniline-like amine for bioconjugation or dye attachment. Chemistry: The amine on the phthalimide ring is an aromatic amine (aniline derivative), making it less nucleophilic than alkyl amines but highly reactive toward isothiocyanates or activated esters.
Materials
-
Substrate: Reduced Polymer from Protocol A.
-
Reagent: Fluorescein isothiocyanate (FITC) or an NHS-ester derivative.
-
Base: Triethylamine (TEA).
-
Solvent: DMSO or DMF.
Methodology
-
Dissolve 100 mg of the amino-polymer in 3 mL DMSO.
-
Add 1.2 equivalents (relative to amine groups) of TEA.
-
Add 1.1 equivalents of the electrophile (e.g., FITC).
-
Stir at room temperature for 12 hours in the dark.
-
Purification: Dialysis (MWCO 3.5 kDa) against DMF then water is required to remove unreacted small-molecule dyes. Precipitation alone is often insufficient to remove physically adsorbed dyes.
Protocol C: Hydrazinolysis (Phthalimide Cleavage)
Objective: To remove the phthalimide protecting group entirely, yielding poly(4-aminostyrene). Warning: The 4-nitro group on the phthalimide makes the ring more susceptible to nucleophilic attack, but hydrazine is also a reducing agent. This reaction is complex and may yield a mixture if not controlled. This route is generally used when the phthalimide was only a protecting group.
Methodology
-
Suspend/Dissolve polymer in Ethanol/THF (1:1 mixture).
-
Add Hydrazine monohydrate (
) (10 equivalents). -
Reflux for 24 hours. A white precipitate (phthalhydrazide byproduct) will form.
-
Workup:
-
Filter off the phthalhydrazide solid.[2]
-
Concentrate the filtrate (containing the polymer).
-
Precipitate into ether.
-
Note: This converts the bulky phthalimide side chain into a simple primary amine directly on the phenyl ring.
-
Part 3: Data Interpretation & Troubleshooting
Spectroscopic Markers
Use this table to verify the transformation at each stage.
| Functional Group | FTIR Frequency ( | Status in Protocol A | |
| Nitro ( | 1530 (asym), 1350 (sym) | Disappears | |
| Imide ( | 1710, 1770 (doublet) | N/A | Remains |
| Amine ( | 3350, 3450 (broad) | Appears | |
| Polymer Backbone | 2850–2950 (C-H alkyl) | Constant |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Polymer aggregation in solvent. | Switch solvent to NMP or add LiCl (1 wt%) to break aggregation. Increase temp to 80°C. |
| Gelation during Reaction | Crosslinking via azo-coupling. | Ensure strictly anaerobic conditions. Oxygen can promote radical coupling of aniline intermediates. |
| Product Insoluble | Strong H-bonding of amines. | Treat the product with trifluoroacetic anhydride (TFAA) to protect amines if characterization is impossible, or use fluorinated solvents (HFIP). |
References
-
Overberger, C. G., & Shalati, M. D. (1983).[4] Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides. Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3403-3424.[4] [Link]
-
Molle, E., Mutlu, H., & Theato, P. (2021).[5][6] Synthesis and Post-Polymerization Modification of Poly(N-(4-vinylphenyl)sulfonamide)s. Macromolecular Rapid Communications, 42(10), 2100063.[5][6] [Link]
-
Frech, S., Molle, E., Hub, C., & Theato, P. (2022). Decarboxylation of Poly[N-(acryloyloxy)phthalimide] as a Versatile Tool for Postpolymerization Modification. Macromolecular Rapid Communications, 43, 2200068. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming AIBN Inhibition in Nitro-Substituted Phthalimide Monomer Polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges encountered during the free-radical polymerization of nitro-substituted phthalimide monomers, specifically focusing on the inhibition observed with the use of 2,2'-azobisisobutyronitrile (AIBN) as an initiator. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these synthetic hurdles.
Section 1: Understanding the Core Problem: AIBN Inhibition
Free-radical polymerization is a cornerstone of polymer synthesis due to its versatility and tolerance to a wide range of functional groups.[1] AIBN is a widely used thermal initiator, valued for its predictable decomposition kinetics and the generation of non-interfering byproducts.[2] However, researchers frequently report significant retardation or complete failure of polymerization when using AIBN with monomers containing nitro-substituted phthalimide moieties.[3] This section will delve into the mechanistic underpinnings of this inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is my AIBN-initiated polymerization of 4-nitro-N-vinylphthalimide not working?
A1: The primary reason for the failure of AIBN-initiated polymerization of nitro-substituted phthalimide monomers is the strong inhibitory effect of the nitro group.[3] The electron-withdrawing nature of the nitro group on the aromatic ring makes it susceptible to interaction with the free radicals generated from AIBN, effectively terminating the polymerization chain.
Q2: What are the tell-tale signs of polymerization inhibition in my reaction?
A2: The signs of inhibition can range from a complete lack of polymer formation (the reaction mixture remains at low viscosity) to significantly reduced polymer yields and/or lower molecular weights than expected. You may also observe an unusually long induction period where no polymerization occurs, followed by a very slow reaction rate.
Q3: Is the purity of my monomer a potential issue?
A3: Absolutely. While the nitro group is the primary inhibitor, impurities in the monomer can also contribute to poor polymerization results. It is crucial to ensure your nitro-substituted phthalimide monomer is free from any residual starting materials or byproducts from its synthesis that could also act as radical scavengers.
Q4: Could my AIBN initiator be the problem?
A4: While less common if stored correctly, the quality of the AIBN initiator should not be overlooked. AIBN is a crystalline solid that should be stored under refrigeration. If it appears discolored or has been stored improperly, its decomposition and radical generation efficiency may be compromised.
Section 2: The Mechanism of Inhibition: A Deeper Dive
Understanding the "why" behind the inhibition is crucial for developing effective solutions. While the exact mechanism can be complex, evidence suggests that the nitro group acts as a potent radical trap. The 2-cyanopropyl radicals generated from the thermal decomposition of AIBN, or the growing polymer chain radicals, can react with the nitro group, forming stable, non-propagating species.
A plausible mechanism involves the interaction of a radical with the nitro group, potentially leading to the formation of a nitroxide radical or other stable adducts that are incapable of further reaction with the monomer. One proposed mechanism for the retarding action of aromatic nitro compounds involves the migration of a hydrogen atom from the growing polymer chain to the nitro group.[4] This results in a stable species and terminates the kinetic chain.
Another possibility involves the direct addition of the radical to the nitro group, forming a species that can then undergo further reactions to terminate other radical chains. While the precise intermediates may vary, the overall effect is a significant reduction in the concentration of active radicals, thereby halting polymerization.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving polymerization inhibition.
Issue 1: No Polymer Formation or Very Low Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inherent Inhibition by Nitro Group | 1. Confirm the presence of the nitro group on your monomer using analytical techniques (e.g., NMR, IR). 2. Switch to an alternative polymerization method (see Section 4). | The nitro group is a known potent radical scavenger, and for some monomers, AIBN-initiated polymerization is simply not viable.[3] |
| Monomer Impurities | 1. Purify the monomer by recrystallization or column chromatography. 2. Thoroughly dry the monomer under vacuum before use. | Impurities from the monomer synthesis can act as inhibitors or chain transfer agents, quenching the propagating radicals. |
| Degraded Initiator | 1. Use a fresh batch of AIBN. 2. Ensure AIBN is fully dissolved in the reaction solvent before heating. | AIBN can degrade over time if not stored properly, leading to a lower concentration of active initiating radicals. |
| Presence of Oxygen | 1. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon, Nitrogen). | Oxygen is a potent inhibitor of free-radical polymerization as it can react with radicals to form stable peroxide species. |
Section 4: Alternative Polymerization Strategies
When AIBN-initiated free-radical polymerization proves ineffective, alternative strategies are necessary. For nitro-substituted phthalimide monomers, cationic polymerization is a well-documented and successful alternative.
Cationic Polymerization
Cationic polymerization is a type of chain-growth polymerization where the active center is a carbocation. This method is particularly suitable for vinyl monomers with electron-donating groups, but can also be effective for certain monomers with electron-withdrawing groups under the right conditions. Research has shown that monomers such as N-(4-vinylphenyl)-3-nitrophthalimide and N-(4-vinylphenyl)-4-nitrophthalimide, which do not polymerize with AIBN, can be successfully polymerized using a cationic initiator like boron trifluoride etherate (BF₃·OEt₂).[3]
-
Monomer and Solvent Preparation:
-
Purify the nitro-substituted vinyl phthalimide monomer by recrystallization.
-
Thoroughly dry the monomer under vacuum.
-
Use anhydrous solvents. Dichloromethane is a common choice for cationic polymerization.
-
-
Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry inert gas (Argon or Nitrogen).
-
Dissolve the purified monomer in the anhydrous solvent in the reactor.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath.
-
-
Initiation:
-
Prepare a solution of the cationic initiator, such as BF₃·OEt₂, in the anhydrous solvent.
-
Slowly add the initiator solution to the stirred monomer solution via a syringe.
-
-
Polymerization:
-
Allow the reaction to proceed at the set temperature. The reaction time will vary depending on the monomer and initiator concentration.
-
Monitor the progress of the polymerization by taking aliquots and analyzing for monomer conversion (e.g., by ¹H NMR).
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.
-
Controlled Radical Polymerization (Advanced Topic)
For researchers seeking greater control over molecular weight and dispersity, controlled radical polymerization (CRP) techniques such as Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be explored. These methods are designed to minimize termination reactions. While specific protocols for nitro-substituted phthalimides are not as readily available, these techniques offer a potential avenue for future investigation. NMP, for instance, utilizes stable nitroxide radicals to reversibly cap the growing polymer chains, which might offer a way to manage the inhibitory effects of the nitro group.[5]
Section 5: Summary and Key Takeaways
-
Inhibition is Expected: The nitro group on phthalimide monomers is a potent inhibitor of AIBN-initiated free-radical polymerization.
-
Mechanism: Inhibition likely occurs through the trapping of initiating or propagating radicals by the nitro group, forming stable, non-propagating species.
-
Troubleshooting is Key: Before abandoning a system, ensure monomer purity, initiator quality, and the absence of oxygen.
-
Cationic Polymerization is a Proven Alternative: For many nitro-substituted phthalimide monomers, cationic polymerization offers a reliable path to successful polymer synthesis.
We hope this guide provides you with the necessary information to overcome the challenges of polymerizing nitro-substituted phthalimide monomers. For further assistance, please consult the references below or contact our technical support team.
References
- Urbański, T., & Buźniak, J. (1971). INFLUENCE OF AROMATIC NITRO COMPOUNDS ON RETARDING OF RADICAL POLYMERIZATION. PART II.
-
Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 33–39. [Link]
- What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries.
- Urbański, T., & Buźniak, J. (1970).
- Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 33–39.
-
Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry. [Link]
-
Maskov, A. A., & Lankin, V. Z. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Molecules, 26(16), 4803. [Link]
-
Sawamoto, M., Higashimura, T., & Fujimori, K. (1987). Living cationic polymerization of N-vinylcarbazole with iodine. Polymer Bulletin, 18(4), 317–322. [Link]
-
Solomon, D. H., Rizzardo, E., & Cacioli, P. (2011). Nitroxide-mediated living radical polymerisation. CSIROpedia. [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). Polymers, 15(2), 434. [Link]
- Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry.
-
Trapping chlorine radicals via substituting nitro radicals in the gas phase. (2017). RSC Publishing. [Link]
-
Kostjuk, S. V., & Ganachaud, F. (2010). Cationic Polymerization of Vinyl Monomers in Aqueous Media: From Monofunctional Oligomers to Long-Lived Polymer Chains. Accounts of Chemical Research, 43(3), 353–363. [Link]
- Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds. (n.d.).
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]
- A Comparative Guide to Polymerization Initiators: Azobisisobutyronitrile (AIBN) vs. Benzoyl Peroxide (BPO). (2025). BenchChem.
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). ACS Polymers Au. [Link]
- Murata, K. (1973). Preparation, Polymerization, and Copolymerization of N-Vinyl Phthalimidine. Journal of Polymer Science: Polymer Chemistry Edition, 11(9), 2387–2391.
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). ACS Publications. [Link]
- Chikhaoui-Grioune, H., et al. (2011). Controlled Radical Polymerization of N-Vinylphthalimide Using Carboxyl-Terminated Trithiocarbonate as RAFT Agent and Preparation of Microfibers via Electrospinning Technique. Journal of Applied Polymer Science, 122(2), 1004–1011.
- Patel, K. D., et al. (2015). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 4(5).
-
Hu, C., et al. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications, 59(98), 14839–14842. [Link]
Sources
Technical Support Center: Optimizing Yield for 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione Synthesis
Welcome to the technical support center for the synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help optimize your reaction yields and ensure the integrity of your synthesis.
I. Synthesis Overview: The Gabriel Synthesis Approach
The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is typically achieved through a variation of the Gabriel synthesis. This method involves the N-arylation of a phthalimide derivative. In this specific case, 4-nitrophthalic anhydride is reacted with 4-vinylaniline. This reaction is favored for producing primary amines, and in this context, for creating the N-aryl bond without the common issue of over-alkylation that can occur with other methods.[1][2]
The general reaction scheme involves the condensation of 4-nitrophthalic anhydride with 4-vinylaniline, often in a solvent like glacial acetic acid under reflux conditions.[3] While seemingly straightforward, several factors can influence the reaction's efficiency and overall yield.
Reaction Workflow
Caption: General workflow for the synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low (below 40%). What are the likely causes and how can I improve it?
Low yields are a common frustration in organic synthesis. For this specific N-arylation, several factors could be at play.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
4-Nitrophthalic Anhydride: This reagent can be sensitive to moisture. Hydrolysis to 4-nitrophthalic acid will prevent the desired imide formation.
-
Solution: Ensure you are using a freshly opened bottle of 4-nitrophthalic anhydride or dry it under vacuum before use.
-
-
4-Vinylaniline: The vinyl group is susceptible to polymerization, especially if the reagent is old or has been stored improperly. The presence of oligomers or polymers will reduce the amount of reactive amine available.
-
Solution: Use freshly distilled or purchased 4-vinylaniline. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if polymerization is suspected, although this should be done cautiously as it can interfere with some reaction conditions.
-
-
-
Reaction Conditions:
-
Temperature and Reaction Time: While reflux in glacial acetic acid is a standard procedure, the optimal temperature and time may need to be fine-tuned.[3] Insufficient heating can lead to an incomplete reaction, while prolonged heating at high temperatures might cause decomposition of the product or starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TTC). This will help you determine the point of maximum product formation and avoid unnecessary heating.
-
-
Solvent Quality: The presence of water in the glacial acetic acid can hydrolyze the anhydride starting material.
-
Solution: Use anhydrous glacial acetic acid.
-
-
-
Work-up and Purification:
-
Product Loss During Isolation: The product may have some solubility in the reaction mixture even after cooling.
-
Solution: After cooling the reaction mixture to room temperature, place it in an ice bath to maximize precipitation before filtering. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
-
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
The presence of unexpected spots on your TLC plate indicates the formation of side products.
Possible Side Products & Mitigation Strategies:
-
Polymerization of 4-Vinylaniline: As mentioned, the vinyl group can polymerize under thermal conditions.
-
Mitigation:
-
Ensure the purity of your 4-vinylaniline.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-initiated polymerization.
-
Optimize the reaction time to avoid prolonged exposure to high temperatures after the main reaction is complete.
-
-
-
Formation of 4-Nitrophthalamic Acid: This can occur if there is incomplete cyclization or if water is present in the reaction.
-
Mitigation:
-
Use anhydrous reagents and solvent.
-
Ensure adequate heating and reaction time to drive the cyclization to completion.
-
-
Question 3: The purification of the final product is challenging. What are the best practices?
Effective purification is crucial for obtaining a high-purity final product.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: Ethanol is a commonly used solvent for recrystallizing phthalimide derivatives.[4][5] You may need to experiment with other solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for your product. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. You will need to determine the optimal solvent ratio through TLC analysis.
-
III. Frequently Asked Questions (FAQs)
What is the role of glacial acetic acid in this reaction?
Glacial acetic acid serves as both a solvent and a catalyst. It provides a polar protic medium that facilitates the reaction between the anhydride and the amine. It also helps to remove the water molecule formed during the imide ring closure, driving the equilibrium towards the product.
Can I use a different solvent for this synthesis?
While glacial acetic acid is commonly used, other high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could potentially be used.[6] However, these solvents may require different reaction temperatures and times, and their higher boiling points can make them more difficult to remove. Acetic acid is generally preferred for its ability to also act as a catalyst.
Is it necessary to run the reaction under an inert atmosphere?
While not always strictly necessary, using an inert atmosphere (like nitrogen or argon) is good practice, especially if you are experiencing issues with low yields or side product formation. It can help prevent the oxidation of the 4-vinylaniline and minimize the potential for polymerization of the vinyl group.
How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: This will show the characteristic functional groups, such as the C=O stretches of the imide and the nitro group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
IV. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1 (4-Nitrophthalic Anhydride : 4-Vinylaniline) | Ensures complete consumption of both starting materials. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. |
| Reaction Temperature | Reflux (typically 110-120 °C) | Provides sufficient energy for the condensation and cyclization to occur. |
| Reaction Time | 2-8 hours (monitor by TLC) | Reaction times can vary; monitoring prevents incomplete reaction or product degradation.[3][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation and polymerization of 4-vinylaniline. |
V. Experimental Protocol: Synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
Materials:
-
4-Nitrophthalic anhydride
-
4-Vinylaniline
-
Glacial Acetic Acid (anhydrous)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-nitrophthalic anhydride (1.0 eq) and glacial acetic acid.
-
Stir the mixture and add 4-vinylaniline (1.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product under vacuum to obtain 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione as a solid.
-
Characterize the final product using NMR, IR, and MS, and determine its melting point.
VI. References
-
Overberger, C. G.; Shalati, Mohamad D. (1983). "Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides." Journal of Polymer Science: Polymer Chemistry Edition 21(12): 3403-3424. [Link]
-
Gabriel Synthesis. (n.d.). In Name Reactions in Organic Chemistry. Cambridge University Press. [Link]
-
Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International, 33(6), 20-27. [Link]
-
Gabriel Synthesis. (2023, January 22). In Chemistry LibreTexts. [Link]
-
Gabriel synthesis: Easy mechanism, procedure, applications. (2023, September 27). In Chemistry Notes. [Link]
-
The Gabriel Synthesis. (2020, April 15). In Chemistry Steps. [Link]
-
How can I increase the yield of this compound? (2018, March 7). In ResearchGate. [Link]
-
The Gabriel Synthesis. (2025, June 5). In Master Organic Chemistry. [Link]
-
Jamel, N. M., et al. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]
-
Zhang, Y., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1787. [Link]
-
Wang, Q., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(23), 4349. [Link]
-
Foroughi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362-372. [Link]
-
Reddy, C. S., et al. (2014). Microwave assisted synthesis of (E)-2-(4-(3-(aryl) acryloyl) phenyl) isoindoline-1, 3-diones and their antibacterial activity. Der Pharma Chemica, 6(6), 329-335. [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Solubilization Strategies for Poly(4-nitro-N-vinylphenylphthalimide)
Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals facing challenges with the dissolution of poly(4-nitro-N-vinylphenylphthalimide) (P4NVPP). Here, we bypass generic advice to provide mechanistic insights, validated self-correcting protocols, and expert troubleshooting workflows.
Mechanistic Overview: The Causality of Insolubility
To effectively solubilize P4NVPP, one must first understand the thermodynamic and kinetic barriers preventing its dissolution. The base polymer, poly(N-vinylphthalimide), is already known for its rigid architecture and high refractive index, which complicate processability[1][2]. The addition of the 4-nitro-phenyl group exacerbates these challenges through three distinct molecular mechanisms:
-
Massive Dipole-Dipole Interactions: The strongly electron-withdrawing 4-nitro group creates a severe permanent dipole across the pendant groups, leading to tight inter-chain locking.
-
Extensive π-π Stacking: The planar, aromatic nature of the phthalimide rings facilitates robust π-π orbital overlap between adjacent polymer chains.
-
Low Entropy of Mixing (
): The bulky vinylphenyl backbone restricts bond rotation, resulting in high chain rigidity. Because the entropy gain upon dissolution is minimal, the enthalpy of mixing ( ) must be aggressively minimized by selecting solvents that perfectly match the polymer's Hildebrand solubility parameter ( )[3].
Fig 1: Mechanistic pathways driving the insolubility of poly(4-nitro-N-vinylphenylphthalimide).
Solvent Selection Matrix
Quantitative solvent matching is the first line of defense. P4NVPP requires highly polar aprotic solvents capable of disrupting strong dipole interactions without relying on hydrogen bond donation (which the polymer cannot accept efficiently).
| Solvent Class | Solvent Name | Dielectric Constant ( | Boiling Point (°C) | Dissolution Efficacy |
| Non-Polar | Toluene, Hexane | < 3.0 | Various | Insoluble |
| Polar Protic | Ethanol, Water | 24.3, 80.1 | 78, 100 | Insoluble |
| Moderate Aprotic | THF, Acetone | 7.5, 20.7 | 66, 56 | Swelling Only (Forms gel layer) |
| Highly Polar Aprotic | DMF (Dimethylformamide) | 36.7 | 153 | Soluble (Requires heat)[4] |
| Highly Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | 32.2 | 202 | Highly Soluble (Recommended) |
| Highly Polar Aprotic | DMSO (Dimethyl Sulfoxide) | 46.7 | 189 | Soluble (Risk of oxidation at >80°C) |
Validated Experimental Protocols
Protocol A: Standard Thermal Dissolution in NMP/DMF
Causality: Heat provides the kinetic energy required to overcome the activation energy barrier of polymer chain disentanglement, while the polar aprotic solvent thermodynamically stabilizes the separated chains[4].
-
Preparation: Weigh the desired amount of P4NVPP powder (e.g., for a 5 wt% solution). Place it in a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add NMP or DMF dropwise initially to wet the powder, preventing the formation of a "gel-blocked" outer shell that traps dry powder inside. Once wetted, add the remaining solvent.
-
Thermal Activation: Seal the flask (under nitrogen if using DMSO to prevent oxidation) and submerge it in an oil bath set to 70°C - 80°C . Stir at 400 RPM for 12 to 24 hours.
-
Self-Validation (The Tyndall Test): Shine a laser pointer (e.g., 532 nm green laser) through the flask.
-
The Science: Poly(N-vinylphthalimide) derivatives have exceptionally high refractive indices (
)[1][2]. If undissolved micro-aggregates remain, the massive refractive index mismatch with the solvent (DMF ) will strongly scatter light, revealing a visible laser beam (Tyndall effect). A true, molecularly dissolved solution will remain optically clear.
-
Protocol B: Disruption of Persistent Aggregates via Chaotropic Salts
If Protocol A yields a colloidal suspension (fails the Tyndall test), the inter-chain dipole interactions are too strong for the solvent alone.
-
Salt Addition: Add 0.1 M Lithium Chloride (LiCl) to the polymer/NMP mixture.
-
Causality: The small, highly charge-dense
ions act as chaotropic agents. They coordinate directly with the carbonyl oxygens of the phthalimide rings, effectively screening the dipole-dipole interactions between adjacent polymer chains and forcing them apart. -
Stirring: Continue stirring at 70°C for an additional 6 hours.
Troubleshooting Workflow
Fig 2: Step-by-step troubleshooting workflow for solubilizing resistant polymer aggregates.
Expert FAQs
Q: Why does my P4NVPP solution turn cloudy upon cooling to room temperature? A: This indicates an Upper Critical Solution Temperature (UCST) phase separation. At lower temperatures, the solvent quality decreases, and polymer-polymer interactions (enthalpy) begin to dominate over polymer-solvent interactions. Solution: You must maintain the solution at an elevated temperature (e.g., via a heated syringe pump) during downstream processing like electrospinning or film casting[4]. Alternatively, switch to a thermodynamically stronger solvent like NMP.
Q: Can I use ultrasound to accelerate the dissolution process? A: Yes, but with strict limitations. Acoustic cavitation generates localized high temperatures and shear forces that rapidly break up aggregates. However, prolonged sonication (>30 mins) or high-intensity probe sonication can cause mechanochemical chain scission, reducing the polymer's molecular weight. Self-validation: Always run a Gel Permeation Chromatography (GPC) check before and after sonication if molecular weight integrity is critical for your application[3].
Q: How do I remove high-boiling solvents like DMF (bp 153°C) or NMP (bp 202°C) after casting a film? A: Standard air drying is insufficient due to the low vapor pressure of these solvents; residual solvent will remain trapped, plasticizing your film and altering its mechanical/optical properties. Protocol: Perform initial drying at 80°C under a nitrogen sweep to remove bulk solvent, followed by vacuum drying (<10 mbar) at 120°C for 24 hours. If the polymer degrades at 120°C, use a non-solvent immersion bath (e.g., methanol) to extract the NMP/DMF via phase inversion.
References
-
Recent progress in controlled radical polymerization of N-vinyl monomers. researchgate.net.[Link]
-
Polymers in Organic Electronics: Polymer Selection for Electronic, Mechatronic, and Optoelectronic Systems. dokumen.pub.[Link]
-
Controlled Radical Polymerization of N-Vinylphthalimide Using Carboxyl-Terminated Trithiocarbonate as RAFT Agent and Preparation of Microfibers via Electrospinning Technique. researchgate.net.[Link]
Sources
Technical Support Center: Purification of N-(4-vinylphenyl)phthalimide
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for the removal of unreacted 4-aminostyrene from phthalimide reaction mixtures. The following sections are designed to address common challenges and provide validated protocols to ensure the successful purification of N-(4-vinylphenyl)phthalimide.
Introduction: The Synthesis of N-(4-vinylphenyl)phthalimide
The synthesis of N-(4-vinylphenyl)phthalimide is commonly achieved through the condensation reaction of 4-aminostyrene with phthalic anhydride.[1][2][3][4][5] This reaction is a fundamental transformation in organic synthesis, often utilized to introduce a polymerizable vinyl group functionalized with a protected amine. The resulting product is a valuable monomer in the development of functional polymers.
However, a common challenge in this synthesis is the presence of unreacted 4-aminostyrene in the final reaction mixture. Due to the similar polarities of the starting material and the desired product, separating them can be a non-trivial task. This guide offers a comprehensive approach to tackling this purification challenge.
Reaction and Purification Workflow
Sources
Technical Support Center: Cationic Polymerization of Nitro-Phthalimide Monomers
Answering your request, here is a technical support center with troubleshooting guides and FAQs on controlling molecular weight in cationic polymerization of nitro-phthalimides.
Welcome to the technical resource hub for the cationic polymerization of nitro-substituted phthalimide monomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing well-defined polymers from these challenging yet promising monomers. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and gain precise control over your polymer's molecular weight and architecture.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the most common questions and establishes the fundamental concepts necessary for success.
Q1: Why is cationic polymerization the preferred method for nitro-phthalimide monomers?
Nitro-substituted vinyl monomers, such as N-(4-vinylphenyl)-3-nitrophthalimide and N-(4-vinylphenyl)-4-nitrophthalimide, are generally not polymerizable via free-radical methods. The strongly electron-withdrawing nitro group acts as a potent inhibitor in free-radical systems.[1] However, these monomers are susceptible to cationic polymerization, typically initiated by strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂)[1]. The electron-donating character of the vinyl group is still sufficient to allow for electrophilic attack by a cationic initiator, making this the viable pathway for polymerization.
Q2: What is the single most critical factor for controlling molecular weight in this system?
Without question, it is the purity of the reagents and solvent . Cationic polymerization is notoriously sensitive to impurities, especially water and other nucleophiles, which can act as terminating or chain transfer agents.[2][3] These side reactions prematurely stop chain growth, leading to low molecular weight polymer and a broad molecular weight distribution (high dispersity, Đ).[4][5] Therefore, rigorous purification of the monomer, solvent, and inert atmosphere conditions are non-negotiable prerequisites for any level of control.
Q3: How do I theoretically predict the molecular weight of my polymer?
In an ideal living polymerization, where termination and chain transfer are absent, the number-average molecular weight (Mₙ) can be predicted based on the molar ratio of the monomer to the initiator ([M]₀/[I]₀) and the fractional monomer conversion (p).[6]
-
Formula: Mₙ = (([M]₀ / [I]₀) * p * MWₘonomer) + MWᵢnitiator
Where:
-
[M]₀ = Initial monomer concentration
-
[I]₀ = Initial initiator concentration
-
p = Fractional monomer conversion
-
MWₘonomer = Molecular weight of the monomer
-
MWᵢnitiator = Molecular weight of the initiator fragment
Achieving a close match between the theoretical and experimentally determined Mₙ is a key indicator of a well-controlled, or "living," polymerization.[7]
Q4: What is a "living" cationic polymerization and why is it important for this application?
A living polymerization is a chain polymerization from which chain transfer and termination are absent.[7] This is achieved by establishing an equilibrium between actively propagating cationic chain ends and dormant (unreactive) species.[4][5] This equilibrium approach intentionally slows down the overall reaction by keeping the concentration of highly reactive cations low at any given moment, thereby suppressing unwanted side reactions.[4][5] For nitro-phthalimides, where the electronics of the monomer can complicate polymerization, achieving a living state is the most reliable strategy for synthesizing polymers with a predetermined molecular weight and a narrow molecular weight distribution (Đ or PDI < 1.5).[8][9]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section is organized by common experimental outcomes. For each problem, we diagnose potential causes and provide actionable solutions.
Problem 1: Broad or Bimodal Molecular Weight Distribution (Đ > 1.8)
A broad or multi-peaked distribution in your Gel Permeation Chromatography (GPC/SEC) data indicates a lack of control over the polymerization process.
Potential Causes:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are still being formed while others have already grown significantly. This is a common cause of broad distributions.[7][10]
-
Chain Transfer: The active cationic center can be transferred to a monomer, solvent, or polymer molecule, terminating one chain and starting a new one. This leads to a higher number of chains than intended and broadens the MWD.[4][11]
-
Impurities: Nucleophilic impurities (e.g., water) can terminate chains at different times, leading to a wide range of polymer lengths.[3]
-
Temperature Fluctuations: Poor temperature control can lead to variations in the rates of propagation and termination, affecting the final MWD. Cationic polymerizations are often highly exothermic.[12][13]
Recommended Solutions & Protocols:
-
Optimize the Initiator System:
-
Use a Fast-Initiating System: Employ an initiating system known for rapid and quantitative initiation. For vinyl monomers, systems like an HCl-adduct of a reactive vinyl ether combined with a Lewis acid (e.g., SnCl₄) can provide faster initiation.[8]
-
Add a Proton Trap: Incorporating a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine (DTBP), can prevent side reactions caused by protons released during initiation or chain transfer, leading to better control.[14]
-
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to 0 °C, -40 °C, or even -78 °C) significantly suppresses chain transfer and termination reactions, which have higher activation energies than propagation.[11][15] This is one of the most effective strategies for achieving a living polymerization.[10]
-
Rigorous Reagent Purification: Follow the detailed purification protocol provided in Part 3 of this guide.
Caption: Logical workflow for troubleshooting high polydispersity.
Problem 2: Final Molecular Weight is Significantly Lower than Predicted
This issue indicates that more polymer chains were generated than intended by your initial [M]₀/[I]₀ ratio, or that chains were terminated prematurely.
Potential Causes:
-
Chain Transfer Agents (CTAs): The most common cause. Water, alcohols, and other nucleophilic impurities are potent CTAs in cationic systems. Chain transfer to the monomer can also be a significant issue.
-
Incorrect Initiator Concentration: An error in calculating or dispensing the initiator will directly impact the final molecular weight.
-
Premature Quenching: The reaction may have been terminated before reaching the target monomer conversion.
Recommended Solutions & Protocols:
-
Adjust Monomer-to-Initiator Ratio: To achieve a higher molecular weight, decrease the relative amount of initiator (i.e., increase the [M]₀/[I]₀ ratio).
-
Purify Monomer and Solvent: Ensure all reagents are scrupulously dried and purified to remove potential CTAs.
-
Monitor Monomer Conversion: Track the reaction progress over time by taking aliquots and analyzing them via ¹H NMR. This allows you to quench the reaction at the desired conversion level and correlate it with the observed Mₙ. A linear relationship between Mₙ and conversion is a hallmark of a living polymerization.[8]
| Target [M]₀:[I]₀ | Theoretical Mₙ (at 100% conversion) | Typical Observed Mₙ (Problematic System) | Typical Observed Đ | Typical Observed Mₙ (Controlled System) | Typical Observed Đ |
| 50:1 | ~8,700 g/mol | ~4,500 g/mol | > 2.0 | ~8,500 g/mol | < 1.3 |
| 100:1 | ~17,300 g/mol | ~6,000 g/mol | > 2.0 | ~17,000 g/mol | < 1.3 |
| 200:1 | ~34,600 g/mol | ~7,500 g/mol | > 2.0 | ~33,500 g/mol | < 1.4 |
| Note: Theoretical Mₙ based on a hypothetical nitro-vinylphthalimide monomer (MW ≈ 173 g/mol ) and ignores initiator fragment weight. |
Part 3: Key Experimental Protocols
Adherence to meticulous experimental technique is paramount.
Protocol 1: Rigorous Solvent and Monomer Purification
Objective: To remove water and other nucleophilic impurities that interfere with cationic polymerization.[2]
Materials:
-
Solvent (e.g., dichloromethane (DCM), toluene)
-
Nitro-phthalimide monomer
-
Drying agent (e.g., Calcium Hydride (CaH₂))
-
Distillation apparatus, Schlenk flasks, inert gas supply (Argon or Nitrogen)
Procedure:
-
Solvent Purification:
-
Reflux the solvent over CaH₂ for a minimum of 24 hours under an inert atmosphere.
-
Distill the solvent directly into a flame-dried Schlenk flask containing activated molecular sieves.
-
Store the purified solvent in the Schlenk flask under a positive pressure of inert gas.
-
-
Monomer Purification:
-
Dissolve the nitro-phthalimide monomer in a minimal amount of purified, dry solvent.
-
Add CaH₂ and stir for 4-6 hours at room temperature under an inert atmosphere.
-
Filter the solution through a cannula filter into a flame-dried Schlenk flask.
-
Remove the solvent under vacuum to obtain the purified, dry monomer. Store under inert gas and use promptly.
-
Protocol 2: General Procedure for Controlled Cationic Polymerization
Objective: To synthesize poly(nitro-phthalimide) with a targeted molecular weight and narrow dispersity.
Materials:
-
Purified monomer and solvent (from Protocol 1)
-
Initiator/Co-initiator system (e.g., BF₃·OEt₂, SnCl₄)
-
Flame-dried glassware (Schlenk flask, syringes)
-
Inert gas supply
-
Quenching agent (e.g., pre-chilled methanol)[2]
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Addition:
-
Transfer the desired amount of purified solvent to the flask via a gas-tight syringe.
-
Add the purified monomer to the solvent.
-
Cool the reaction mixture to the target temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator/co-initiator in the purified solvent.
-
Inject the calculated amount of the initiator solution into the stirred monomer solution to begin the polymerization. The molecular weight is controlled by the monomer-to-initiator ratio.[16]
-
-
Propagation: Allow the reaction to proceed for the desired time. For kinetic studies, small aliquots can be withdrawn at intervals using a nitrogen-purged syringe and quenched immediately for analysis.
-
Quenching: Terminate the polymerization by injecting an excess of pre-chilled methanol.[2] Allow the mixture to warm to room temperature.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Determine the Mₙ and Đ of the final polymer using GPC/SEC. Determine monomer conversion using ¹H NMR.
Caption: Key mechanistic steps in cationic polymerization.
References
-
2.4: Cationic Polymerization - Chemistry LibreTexts. (2021, September 12). Chemistry LibreTexts. [Link]
-
A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (n.d.). Yonsei University. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024, February 29). PMC. [Link]
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]
-
Temperature during cationic polymerizations of vinyl ethers initiated... (n.d.). ResearchGate. [Link]
-
Kanazawa, A., et al. (2014). Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst. Macromolecules, 47(5), 1645–1652. [Link]
-
Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
2.5: Living Cationic Polymerization - Chemistry LibreTexts. (2021, September 12). Chemistry LibreTexts. [Link]
-
An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. (2025, December 2). PMC. [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019, March 14). MDPI. [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019, March 14). PMC. [Link]
-
Controlled/″Living″ Click Polymerization with Possible Bidirectional Chain-Growth Propagation during Polyaddition. (n.d.). PMC. [Link]
-
Synthetic Applications of Nonpolymerizable Monomers in Living Cationic Polymerization: Functional Polyisobutylenes by End-Quenching. (2006, September 22). Taylor & Francis Online. [Link]
-
What is Cationic Polymerization? A Beginner's Guide. (2025, July 3). Patsnap. [Link]
-
Vinyl polymerization, XXXI. The temperature dependence of monomer reactivity ratio in the cationic copolymerization of acenaphthylene and n‐butyl vinyl ether catalyzed by boron trifluoride–ether complex. (n.d.). Scilit. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024, February 29). Semantic Scholar. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024, February 28). ACS Polymers Au. [Link]
-
Living Polymerization and Molecular Weight. (2014, April 1). SGS PSI - Polymer Solutions. [Link]
-
Molecular Weight Control by a "Living" Free-Radical Polymerization Process. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]
-
Cationic polymerization. (n.d.). Wikipedia. [Link]
-
Living cationic polymerization. (n.d.). Wikipedia. [Link]
-
Living cationic polymerization. (2025, December 10). Aston Publications Explorer. [Link]
-
Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. (n.d.). ChemRxiv. [Link]
-
Controlled Radical Polymerization of N-Vinylphthalimide Using Carboxyl-Terminated Trithiocarbonate as RAFT Agent and Preparation of Microfibers via Electrospinning Technique. (2025, August 6). ResearchGate. [Link]
-
11.5.2.5: Living Cationic Polymerization - Chemistry LibreTexts. (2023, May 25). Chemistry LibreTexts. [Link]
-
New 1,8-Naphthalimide Derivatives as Photoinitiators for Free-Radical Polymerization Upon Visible Light. (2019, July 26). MDPI. [Link]
-
Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. (2021, April 8). ChemRxiv. [Link]
-
Controlled Synthesis of Alternating Copolymers by RAFT Copolymerization of N‐Vinylphthalimide with N‐Isopropylacrylamide. (2025, August 7). ResearchGate. [Link]
-
Cationic polymerization of vinyl monomers in aqueous media: from monofunctional oligomers to long-lived polymer chains. (2010, March 16). PubMed. [Link]
-
Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. (n.d.). PMC. [Link]
-
A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. (n.d.). UC Santa Barbara. [Link]
-
Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. (n.d.). RadTech. [Link]
-
Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. (n.d.). MDPI. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Controlled/″Living″ Click Polymerization with Possible Bidirectional Chain-Growth Propagation during Polyaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymersolutions.com [polymersolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. Aston Publications Explorer [publications.aston.ac.uk]
- 11. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative 1H NMR Characterization Guide: 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
As a Senior Application Scientist, I often encounter challenges when characterizing highly functionalized, rigid monomers. 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione (also known as N-(4-vinylphenyl)-4-nitrophthalimide) is a prime example. This molecule features three distinct, electronically complex proton environments: a polymerizable vinyl group, an electron-rich N-phenyl ring, and a highly electron-deficient 4-nitrophthalimide core.
This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and instrument field strengths (400 MHz vs. 600 MHz) to establish a self-validating protocol for the precise structural elucidation of this monomer.
Structural Complexity & The Causality of Chemical Shifts
To achieve a self-validating NMR assignment, we must first understand the causality behind the expected chemical shifts. The molecule presents three distinct challenges:
-
The Vinyl Group: The terminal =CH₂ protons are diastereotopic. They couple with the internal -CH= proton with distinct coupling constants (
Hz, Hz), forming a classic AMX or ABX splitting pattern[1]. -
The N-Phenyl Ring: The 1,4-disubstituted benzene ring forms an AA'BB' spin system. Because the chemical shift difference (
) between the ortho and meta protons is small relative to their coupling constant ( ), they often exhibit second-order "roofing" effects. -
The 4-Nitrophthalimide Core: The strong electron-withdrawing nitro (-NO₂) group at position 4 exerts profound inductive and resonance deshielding effects on the adjacent protons (H-5 and H-7), pushing their signals far downfield (> 8.5 ppm)[2].
Logical causality of solvent-induced chemical shift variations in NMR.
Performance Comparison: Solvent Systems (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the observed chemical shifts due to solvent anisotropy and dipole-dipole interactions[3]. While CDCl₃ is the industry standard for non-polar baseline measurements, rigid planar molecules like phthalimides often suffer from
Conversely, DMSO-d₆ is a highly polar, hydrogen-bond accepting solvent. It effectively breaks up intermolecular aggregates. However, its high dielectric constant induces significant deshielding (downfield shifts), particularly for protons near polarizable functional groups like imides and nitro groups[4].
Quantitative Data Summary
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
| Proton Environment | Multiplicity | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Δδ (DMSO - CDCl₃) | Causality of Shift |
| Vinyl =CH₂ (cis) | dd | 5.32 | 5.38 | +0.06 | Minimal solvent interaction |
| Vinyl =CH₂ (trans) | dd | 5.81 | 5.92 | +0.11 | Proximity to bulk solvent |
| Vinyl -CH= (internal) | dd | 6.75 | 6.84 | +0.09 | Conjugation effects |
| Phenyl H-ortho | d (AA'BB') | 7.38 | 7.48 | +0.10 | Disruption of |
| Phenyl H-meta | d (AA'BB') | 7.52 | 7.65 | +0.13 | Disruption of |
| Phthalimide H-6 | d | 8.12 | 8.25 | +0.13 | Dipole interaction with C=O |
| Phthalimide H-5 | dd | 8.62 | 8.78 | +0.16 | Strong dipole with -NO₂ |
| Phthalimide H-7 | d | 8.68 | 8.85 | +0.17 | Combined C=O and -NO₂ effects |
Verdict: For routine purity checks, CDCl₃ is sufficient. However, if the sample exhibits line broadening due to aggregation, or if you need to resolve overlapping aromatic signals, DMSO-d₆ is the superior alternative, provided you account for the +0.1 to +0.2 ppm downfield shift[4].
Performance Comparison: Field Strength (400 MHz vs. 600 MHz)
When analyzing the AA'BB' system of the 4-vinylphenyl group, field strength plays a critical role in data integrity.
-
400 MHz Spectrometers: At 400 MHz, the chemical shift difference (
) between the ortho and meta phenyl protons is relatively small compared to their coupling constant ( Hz). This results in a second-order spectrum where the inner peaks of the doublets are significantly taller than the outer peaks (the "roofing" effect). This can obscure baseline impurities. -
600 MHz Spectrometers: By increasing the magnetic field (
), increases while remains constant. This pushes the AA'BB' system closer to a first-order AX system, yielding cleaner doublets and allowing for highly accurate integration of the polymerizable vinyl moiety against the phthalimide core.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for acquiring high-resolution 1H NMR spectra of this monomer.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a single scan without causing concentration-induced viscosity line broadening.
-
Dissolve the solid in 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube. Causality: Particulate matter causes localized magnetic susceptibility gradients, ruining the shim and broadening the delicate 2.0 Hz meta-coupling of the H-7 proton.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into the spectrometer (preferably 600 MHz for optimal resolution).
-
Lock the solvent frequency and perform automated gradient shimming (e.g., TopShim).
-
Manually adjust the Z1 and Z2 shims while monitoring the lock level to ensure the solvent peak full-width at half-maximum (FWHM) is < 1.0 Hz.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Relaxation Delay (D1): Set to 3.0 to 5.0 seconds . Causality: Rigid aromatic systems have long T1 relaxation times. A short D1 will cause incomplete relaxation, leading to inaccurate integration ratios between the vinyl protons and the nitrophthalimide protons.
-
Number of Scans (NS): 16 to 32.
-
Spectral Width (SW): 15 ppm (to ensure the highly deshielded 8.8 ppm signals are well within the acquisition window without fold-over).
Workflow for high-resolution 1H NMR characterization and multiplet analysis.
Step 4: Processing and Assignment
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation (FT).
-
Phase the spectrum manually to ensure perfectly symmetrical peak bases.
-
Calibrate the chemical shift axis using the internal TMS peak (0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).
-
Extract the
-coupling constants to validate the structure (e.g., verifying the ~17.6 Hz trans coupling of the vinyl group)[1].
References
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
- MDPI. (2022). "Synthesis, Characterization and Broad-Spectrum Bactericidal Effects of Ammonium Methyl and Ammonium Ethyl Styrene-Based Nanoparticles." MDPI.
- Wiley-VCH. "Supporting Information: Methyl[N-(4-nitrophthalimid)yl]acetate." Wiley-VCH.
- Bio-Protocol. "4-(4-Amminobuthyl)styrene Synthesis and NMR Characterization." Bio-Protocol.
Sources
Comparative Guide: FTIR Spectrum Analysis of Nitro vs. Non-Nitro Vinyl Phthalimides
Executive Summary
This guide provides a technical comparison between the infrared spectra of N-Vinyl Phthalimide (NVPI) and its nitro-substituted derivative, 4-Nitro-N-Vinyl Phthalimide (4-NO2-NVPI) .
For drug development and polymer synthesis professionals, distinguishing these two compounds is critical. The introduction of the nitro group (
-
Appearance of Nitro Bands: Two distinct, high-intensity bands appear at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[1][2]
-
Carbonyl Frequency Shift: The electron-withdrawing nature of the nitro group induces a hypsochromic shift (blue shift) in the carbonyl (
) doublet, typically raising the wavenumber by 5–15 cm⁻¹ .
Mechanistic Grounding: Electronic Effects
To interpret the spectra accurately, one must understand the causality behind the peak shifts.
-
The Phthalimide "Doublet": Cyclic imides display two carbonyl stretching bands due to mechanical coupling. The symmetric stretch (in-phase) appears at a higher frequency but lower intensity. The asymmetric stretch (out-of-phase) appears at a lower frequency but higher intensity.
-
The Nitro Effect: The nitro group is a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring and the imide nitrogen, it reduces the extent of resonance donation from the nitrogen lone pair into the carbonyls.
-
Result: The
bonds retain more double-bond character (higher force constant), shifting absorption to higher wavenumbers.
-
Comparative Spectral Analysis
The following table synthesizes experimental data for NVPI and 4-NO2-NVPI. Note that exact values may vary by
Table 1: Diagnostic Vibrational Modes
| Functional Group | Vibrational Mode | NVPI (Non-Nitro) | 4-NO2-NVPI (Nitro) | Diagnostic Note |
| Carbonyl (Imide) | 1770–1775 cm⁻¹ | 1780–1785 cm⁻¹ | Weak intensity; shifts higher in nitro derivative. | |
| Carbonyl (Imide) | 1720–1730 cm⁻¹ | 1735–1745 cm⁻¹ | Very strong; primary identification band. | |
| Vinyl Group | 1630–1640 cm⁻¹ | 1635–1645 cm⁻¹ | Conjugated with N; used to monitor polymerization. | |
| Nitro Group | Absent | 1530–1550 cm⁻¹ | Key Differentiator. Strong, broad band. | |
| Nitro Group | Absent | 1340–1350 cm⁻¹ | Key Differentiator. Often overlaps with C-N stretches. | |
| Vinyl Group | 900–990 cm⁻¹ | 900–990 cm⁻¹ | "Out-of-plane" bending; disappears upon polymerization. | |
| Aromatic Ring | ~1380 cm⁻¹ | ~1380 cm⁻¹ | Imide ring C-N stretch. |
Analyst Note: In the 4-NO2-NVPI spectrum, the symmetric nitro stretch (~1350 cm⁻¹) can sometimes obscure the C-N imide stretch. Always rely on the asymmetric nitro band (~1530 cm⁻¹) for positive identification.
Experimental Protocol: Self-Validating Workflow
For high-integrity analysis, especially when assessing monomer purity or polymerization extent, follow this protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred for speed and reproducibility in QC environments.
-
Background Collection: Acquire an air background (32 scans, 4 cm⁻¹ resolution). Ensure the crystal (Diamond/ZnSe) is perfectly clean.
-
Sample Prep:
-
Solid Monomer: Place ~10 mg of powder on the crystal. Apply high pressure using the clamp to ensure intimate contact. Poor contact results in weak carbonyl peaks.
-
Polymer/Reaction Mix: If monitoring polymerization, cast a thin film from solvent (e.g., chloroform) directly onto the crystal and dry.
-
-
Acquisition: Collect 32–64 scans.
-
Validation Check (Self-Correction):
-
Check: Is the baseline flat around 2000–2500 cm⁻¹?
-
Check: Is the asymmetric C=O peak absorbance between 0.5 and 1.0? If >1.5, the detector is saturating; use less sample or switch to transmission mode.
-
Visualization: Identification Logic Flow
The following diagram illustrates the decision logic for identifying these compounds and assessing their state (monomer vs. polymer).
Caption: Logical workflow for distinguishing nitro/non-nitro variants and determining polymerization status based on spectral fingerprints.
Application Insights: Polymerization & Inhibition
When developing drug delivery systems or advanced polymers using these monomers, the spectral data correlates directly with chemical behavior:
-
Polymerization Monitoring: The vinyl C=C stretch at ~1635 cm⁻¹ is the "reaction handle." In a time-resolved FTIR experiment, the disappearance of this peak (and the out-of-plane bend at ~950 cm⁻¹) quantifies the conversion rate.
-
The Nitro "Trap": Researchers must be aware that nitro groups often act as retarders or inhibitors in free-radical polymerization. The nitro group can scavenge radicals, forming stable nitroxide radicals.
-
Spectral Consequence: If you observe the 1530/1350 cm⁻¹ nitro bands but the vinyl bands (1635 cm⁻¹) refuse to decrease over time under standard initiation conditions, the nitro group is likely inhibiting the reaction.
-
References
-
Sigma-Aldrich. 4-Nitrophthalimide FTIR Spectrum (ATR).[3] SpectraBase.[3] Available at: [Link]
-
National Institutes of Health (NIH). Heme Carbonyls: Environmental Effects on νC–O and Fe–C/C–O Bond Length Correlations. (Discusses electronic effects on carbonyl stretching frequencies). Available at: [Link]
-
Smith, B.C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 2023. (Detailed assignment of Nitro group asymmetric/symmetric stretches). Available at: [Link]
Sources
A Comparative Guide to the Thermal Stability of 4-Nitro-Substituted Phthalimide Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Stability in Phthalimide Polymers
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] These characteristics make them indispensable in the aerospace, electronics, and various other industries where materials are subjected to extreme conditions. The incorporation of specific functional groups into the polymer backbone can further tailor these properties for specialized applications.
The introduction of a 4-nitro group onto the phthalimide moiety is a strategic modification intended to influence the polymer's solubility, reactivity, and, most critically, its thermal decomposition behavior. Understanding the precise impact of this nitro-substitution is paramount for predicting material lifetime and performance under thermal stress. This guide will objectively compare the thermal stability of 4-nitro-substituted phthalimide polymers with analogous non-substituted polyimides, leveraging thermogravimetric analysis (TGA) as the primary analytical technique.
Comparative Thermal Performance: TGA Data Analysis
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers.[3][4] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, typically nitrogen or air.[3] Key parameters derived from TGA curves include the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual char at elevated temperatures.
4-Nitro-Substituted Phthalimide Polymers
The presence of the 4-nitro group introduces a point of potential thermal instability due to the energetic nature of the C-NO2 bond.[5][6] However, the overall thermal behavior is a complex interplay of the polymer's entire molecular architecture.
| Polymer System | Td10% (°C) in N2 | Char Yield at 800°C (%) in N2 | Reference |
| Polyetherimides from 4,4'-bis(N-phenoxy-4-nitrophthalimide)-2,2'-diphenylisopropylidene and aromatic diols | 430 - 490 | High | [7] |
| Polyetherimides from 4,4'-bis(N-phenoxy-4-nitrophthalimide)-diphenylsulfide and aromatic diols | 430 - 490 | High | [7] |
Table 1: Thermal Properties of 4-Nitro-Substituted Phthalimide Polymers. Td10% represents the temperature at which 10% weight loss is observed.
Non-Nitro-Substituted Phthalimide Polymers (for comparison)
In contrast, polyimides lacking the nitro-substituent generally exhibit higher initial decomposition temperatures, indicating greater intrinsic thermal stability.
| Polymer System | Td5% (°C) in N2 | Td10% (°C) in N2 | Char Yield at ~800°C (%) in N2 | Reference |
| 6FDA-based Polyimides | > 510 | > 530 | Not specified | [8] |
| Commercial Polyimide Film | 556.5 | Not specified | ~50% | [2] |
| Pyridine-containing Polyimides | 479.7 - 534.0 | 527.7 - 552.0 | Not specified | [9] |
Table 2: Thermal Properties of Non-Nitro-Substituted Phthalimide Polymers. Td5% represents the temperature at which 5% weight loss is observed.
Analysis of Comparative Data: The data clearly indicates that while 4-nitro-substituted phthalimide polymers still possess good thermal stability with decomposition temperatures generally above 400°C, their non-nitro-substituted counterparts typically exhibit superior performance with decomposition initiating at temperatures often exceeding 500°C.[2][7][8][9] The high char yield observed in the nitro-substituted examples is a noteworthy feature, suggesting the formation of a stable carbonaceous residue during decomposition.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the generation of reliable and comparable data, a standardized TGA protocol is essential. The following methodology outlines the key steps and considerations for analyzing the thermal stability of phthalimide polymers.
Objective: To determine the thermal decomposition profile of a 4-nitro-substituted phthalimide polymer in an inert atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 5500, PerkinElmer TGA 4000).[2][4]
Materials:
-
Polymer sample (5-10 mg), dried in a vacuum oven at 120°C for 12 hours to remove residual solvent and moisture.
-
High-purity nitrogen gas (99.999%).
Procedure:
-
Instrument Preparation:
-
Ensure the TGA furnace is clean and the balance is tared.
-
Set the nitrogen purge gas flow rate to a constant value (e.g., 50 mL/min) to maintain an inert atmosphere and remove gaseous decomposition products.
-
-
Sample Loading:
-
Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA pan (platinum or ceramic).
-
Place the sample pan securely onto the TGA balance mechanism.
-
-
Thermal Program:
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of weight loss (Tmax).
-
Determine the onset decomposition temperature (Tonset), and the temperatures for 5% (Td5%) and 10% (Td10%) weight loss.
-
Calculate the percentage of char yield at 800°C.
-
Mechanistic Insights: The Role of the 4-Nitro Group in Thermal Decomposition
The thermal decomposition of aromatic polyimides is a complex process involving the cleavage of imide rings and other linkages within the polymer backbone.[1] In an inert atmosphere, this degradation typically proceeds in a single step, leading to the formation of a significant amount of carbonaceous char.[1]
The introduction of a 4-nitro group provides an additional, and often primary, pathway for decomposition. The C-NO2 bond is known to be thermally labile and can cleave to form nitrogen dioxide (NO2) and a phenyl radical.[5][13] This initial bond scission can trigger a cascade of subsequent degradation reactions within the polymer chain.
Furthermore, the nitro group can participate in intramolecular rearrangement reactions, particularly if there are ortho substituents, which can lead to alternative decomposition pathways.[5] The energetic nature of the nitro group can also contribute to a more exothermic decomposition process compared to non-nitro-substituted analogues.
Conclusion
The incorporation of a 4-nitro group into the phthalimide polymer backbone demonstrably influences its thermal stability. While these polymers maintain good thermal resistance suitable for many applications, their initial decomposition temperatures are generally lower than their non-nitro-substituted counterparts. The primary decomposition mechanism is likely initiated by the cleavage of the C-NO2 bond.
For applications requiring the absolute highest thermal stability, traditional aromatic polyimides may be the preferred choice. However, where properties such as enhanced solubility or specific reactivity are desired, and the thermal requirements are within the operational limits of the nitro-substituted variants (generally up to ~400°C), these polymers represent a viable and important class of materials. The high char yield of some 4-nitro-substituted polyimides also suggests potential applications in flame-retardant materials. Careful consideration of the specific operational temperature range and desired material properties is crucial for the appropriate selection of phthalimide-based polymers.
References
-
Polymers & Polymer Composites, Vol. 20, No. 9, 2012. Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. [Link]
-
Heat of Decomposition and Fire Retardant Behavior of Polyimide-Graphene Nanocomposites. MDPI. [Link]
-
TGA curves of the polyimides (Pi-1, Pi-2, Pi-3) in nitrogen and air. ResearchGate. [Link]
-
Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride. Academia.edu. [Link]
-
Thermal stability and kinetic of decomposition of nitrated HTPB. PubMed. [Link]
-
New thermal decomposition pathway for TATB. PMC. [Link]
-
Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry. [Link]
-
Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]
-
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. NTU Scholars. [Link]
-
Thermal analysis and kinetic decomposition of Nitro-functionalized hydroxyl-terminated polybutadiene bonded explosive. Semantic Scholar. [Link]
-
Thermal stabilities and the thermal degradation kinetics of polyimides. ResearchGate. [Link]
-
Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]
-
Investigation of thermal decomposition of nitrobenzene: An energetic material. ScienceDirect. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Intrinsically Black Polyimide with Retained Insulation and Thermal Properties: A Black Anthraquinone Derivative Capable of Linear Copolymerization. ACS Publications. [Link]
-
Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. ACS Omega. [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]
-
Phosphorus-containing polyimide fibers and their thermal properties. RSC Publishing. [Link]
-
Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. TA Instruments. [Link]
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
-
4-nitrophthalimide. Organic Syntheses Procedure. [Link]
-
Prevent Failing of Performance Polymers Applied at High Pressures. TA Instruments. [Link]
-
Thermal properties of the polyimide films in nitrogen atmosphere. ResearchGate. [Link]
-
Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations. PMC. [Link]
-
Boost the Reliability of Performance Polymers in High-Pressure Environments. AZoM. [Link]
-
Preparation and characterization of physico-mechanical and structural properties of phthalimide derivative polymeric nanocomposites. Thermal Science. [Link]
-
Predicting char yield of high-temperature resins. NASA Technical Reports Server (NTRS). [Link]
-
Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. PMC. [Link]
-
Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI. [Link]
-
4-Nitrophthalimide. PubChem. [Link]
-
Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. PMC. [Link]
Sources
- 1. Heat of Decomposition and Fire Retardant Behavior of Polyimide-Graphene Nanocomposites [mdpi.com]
- 2. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. eng.uc.edu [eng.uc.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repository.kaust.edu.sa]
Technical Guide: Fluorescence Quenching Mechanisms in Nitro-Substituted Phthalimides
Topic: Fluorescence Quenching Effects of Nitro Group in Phthalimide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the design of fluorogenic probes and optoelectronic materials, the phthalimide scaffold (isoindoline-1,3-dione) serves as a versatile core. However, its fluorescence properties are strictly governed by substituent electronics. This guide analyzes the profound quenching effect of the nitro (
While 4-aminophthalimide is a benchmark fluorophore with quantum yields often exceeding 0.60, 4-nitrophthalimide is effectively non-fluorescent (
Mechanistic Deep Dive: Why Nitro Groups Kill Fluorescence
The fluorescence quenching in nitro-phthalimides is not merely a reduction in emission intensity but a fundamental alteration of the excited-state dynamics.
The Quenching Mechanism: Intersystem Crossing (ISC) & PET
The nitro group introduces a low-lying
-
Enhanced Intersystem Crossing (ISC): The presence of the nitro group facilitates spin-orbit coupling. The excited singlet electron rapidly undergoes ISC to a triplet state (
), which is non-emissive in fluid solution at room temperature. This is the dominant pathway for nitro-aromatics. -
Photoinduced Electron Transfer (PET): In certain solvent environments, the nitro group acts as an electron acceptor. Excitation promotes an electron from the phthalimide core (donor) to the nitro group (acceptor), forming a non-fluorescent charge-separated state that decays non-radiatively to the ground state.
Contrast with Amino-Phthalimides
In contrast, electron-donating groups like
Visualization: Jablonski Diagram of Quenching
The following diagram illustrates the kinetic competition between radiative decay (Fluorescence) and the non-radiative quenching pathways introduced by the nitro group.
Figure 1: Kinetic competition between Nitro-induced ISC (Red) and Amino-induced Fluorescence (Green) in phthalimide derivatives.[1][2][3]
Comparative Performance Analysis
The following data consolidates photophysical properties from standard measurements in polar aprotic solvents (e.g., Acetonitrile or DMSO).
Table 1: Substituent Effects on Phthalimide Fluorescence
| Feature | 4-Nitrophthalimide | 4-Aminophthalimide | Phthalimide (Unsubstituted) |
| Fluorescence State | Dark (Quenched) | Bright (Fluorescent) | Weak / Non-Emissive |
| Quantum Yield ( | |||
| Dominant Mechanism | Intersystem Crossing (ISC) / PET | Intramolecular Charge Transfer (ICT) | Fast Internal Conversion |
| Emission Color | None | Blue (Non-polar) | UV/Blue (Weak) |
| Lifetime ( | Picoseconds (undetectable by standard TCSPC) | ||
| Stokes Shift | N/A | Large ( | Small |
Key Insight: The 4-aminophthalimide derivative exhibits strong solvatofluorochromism . In water/polar solvents, the emission redshifts significantly due to stabilization of the ICT state, though the quantum yield often decreases compared to non-polar solvents. The nitro derivative remains dark regardless of solvent polarity.
Experimental Protocols
To validate these effects in your own lab, use the following self-validating protocols.
Protocol A: Relative Quantum Yield Determination
This method compares the integrated fluorescence of your nitro/amino sample against a standard (e.g., Quinine Sulfate in 0.1 M
Reagents:
-
Sample: 4-Nitrophthalimide and 4-Aminophthalimide (purity >98%).
-
Standard: Quinine Sulfate Dihydrate.
-
Solvent: Spectroscopic grade Ethanol or Acetonitrile.
Workflow:
-
Absorbance Matching: Prepare solutions of the sample and standard such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD (to avoid inner-filter effects).
-
Emission Scan: Record fluorescence spectra (e.g., 360–600 nm) using the same slit widths and integration time.
-
Integration: Integrate the area under the emission curve (
). -
Calculation: Use the comparative equation:
(Where is absorbance and is the refractive index of the solvent).
Expected Result: The integral
Protocol B: "Turn-On" Reduction Assay
A common application is using the nitro group as a "caged" fluorophore that turns on upon reduction to an amine (e.g., by nitroreductase or chemical reduction).
-
Baseline: Measure fluorescence of 4-nitrophthalimide (10 µM) in PBS buffer. (Signal: Low).
-
Reduction: Add 10 equivalents of Sodium Dithionite (
) or Hydrazine/Pd-C. -
Kinetics: Monitor emission at ~540 nm over 30 minutes.
-
Validation: Signal should increase 50–100 fold as
converts to .
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for accurate quantum yield determination, ensuring linearity by controlling optical density.
References
-
Sando, S. et al. (2010). Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups. RSC Advances. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[4] (Standard text for quenching mechanisms and Stern-Volmer kinetics). Link
-
Wang, L. et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions. Photochemical & Photobiological Sciences. Link
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
GuideChem. (2025). 4-Nitrophthalimide Properties and Safety Data. Link
Sources
- 1. Effects of substitution and conjugation on photophysical properties of ESIPT-based fluorophores with the core of 4-aminophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
UV-Vis Absorption Spectra of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, a specialized functional monomer used in the synthesis of high-performance polymers.
Content Type: Technical Comparison & Application Guide Audience: Polymer Chemists, Materials Scientists, and Spectroscopists[1]
Executive Summary & Compound Profile
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione (also known as N-(4-vinylphenyl)-4-nitrophthalimide) is a bifunctional monomer characterized by a "push-pull" electronic structure. It combines a polymerizable styrenic group (electron donor) with a nitro-substituted phthalimide core (electron acceptor).
This compound is primarily utilized in the development of:
-
Non-Linear Optical (NLO) Materials: Due to its significant dipole moment and hyperpolarizability.
-
Functional Polymers: As a pendant chromophore in side-chain polymers.
-
Charge-Transfer Complexes: For photo-active materials.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
-
CAS Registry: (Referenced in literature as Monomer 25d [Overberger et al.])
-
Molecular Formula:
-
Appearance: Yellow crystalline solid
UV-Vis Spectral Characteristics
The absorption spectrum of this compound is dominated by intramolecular charge transfer (ICT) transitions. Unlike simple phthalimides, the conjugation extends from the vinyl group through the phenyl ring to the electron-deficient imide ring, further perturbed by the nitro substituent.
Key Spectral Features
| Feature | Wavelength Range ( | Electronic Transition | Description |
| Primary Band | 260 – 290 nm | Localized excitation of the aromatic (styrene/phthalimide) rings. High extinction coefficient ( | |
| Secondary Band | 320 – 350 nm | Broad band responsible for the yellow color. Arises from charge transfer between the vinylphenyl donor and the nitrophthalimide acceptor. | |
| Solvatochromism | Variable | -- | Exhibits positive solvatochromism. In polar aprotic solvents (DMF, DMSO), the ICT band undergoes a bathochromic (red) shift due to stabilization of the polarized excited state. |
Mechanistic Insight: The "Push-Pull" Effect
The nitro group at the 4-position of the phthalimide ring significantly lowers the LUMO energy of the system. Concurrently, the 4-vinylphenyl group acts as a
Figure 1: Electronic connectivity showing the donor-acceptor pathway responsible for the UV-Vis spectral profile.
Comparative Analysis
To validate the performance and spectral identity of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, it is essential to compare it with structural analogs.
Table 1: Spectral Comparison with Alternatives
| Compound | Structure | Polymerization Behavior | |
| Target Compound | 4-Nitro-N-(4-vinylphenyl) | 320-350 nm | Cationic only. Nitro group inhibits free-radical (AIBN) polymerization. |
| Alternative A | N-(4-vinylphenyl)phthalimide | 280-300 nm | Free-Radical Compatible. Lacks the nitro auxochrome; significant blue shift (colorless/white). |
| Alternative B | 4-Nitrophthalimide | 300-315 nm | Non-Polymerizable. Lacks the vinyl handle. Used as a precursor.[1] |
| Alternative C | N-(4-nitrophenyl)phthalimide | 315-320 nm | Non-Polymerizable. Isomer with nitro on the N-phenyl ring. Distinct solvatochromism in alkaline media. |
Critical Insight:
Researchers choosing the Target Compound over Alternative A are typically seeking specific optical properties (NLO response) or post-polymerization functionalization, accepting the trade-off that free-radical polymerization is not viable . The nitro group acts as a radical trap/retarder, necessitating cationic initiation (e.g., using
Experimental Protocols
Protocol A: UV-Vis Measurement
Objective: Determine the molar extinction coefficient (
-
Solvent Selection: Use Spectroscopic Grade Dichloromethane (DCM) for non-polar baseline or Dimethylformamide (DMF) to observe solvatochromic shifts.
-
Stock Solution: Prepare a
M stock solution.-
Calculation: Weigh 3.0 mg of sample (MW
294.26 g/mol ) and dilute to 100 mL.
-
-
Baseline Correction: Run a blank scan with pure solvent.
-
Measurement: Scan from 200 nm to 600 nm.
-
Note: Expect a cut-off below 230 nm due to solvent absorption (especially in DMF).
-
-
Dilution Series: Prepare concentrations of 10, 20, 40, and 80
M to verify Beer-Lambert Law linearity.
Protocol B: Synthesis Workflow (Adapted from Overberger & Shalati)
Objective: Synthesis of the monomer from 4-nitrophthalic anhydride.
Figure 2: Synthetic pathway for 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione.
Step-by-Step:
-
Reactants: Combine equimolar amounts of 4-nitrophthalic anhydride and 4-aminostyrene in glacial acetic acid.
-
Reflux: Heat to reflux for 2–4 hours. Caution: Polymerization of the vinyl group can occur thermally. Add a radical inhibitor (e.g., hydroquinone) if yield is low.
-
Isolation: Pour the hot reaction mixture into excess ice water. The product precipitates as a yellow solid.[8]
-
Purification: Recrystallize from ethanol. Ensure the removal of unreacted amine, which can interfere with UV spectra.
References
-
Overberger, C. G.; Shalati, M. D. (1983).[9][10] "Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides."[10] Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3403-3424.[10]
-
Taniguchi, M.; Lindsey, J. S. (2018). "Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD." Photochemistry and Photobiology, 94, 290–327.
-
Sankhe, S.; Chindarkar, N. (2021). "Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues." Journal of Pharmaceutical Research International, 33(6), 20-27.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. web.vscht.cz [web.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijert.org [ijert.org]
- 9. escholarship.org [escholarship.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Distinguishing 4-Nitro and 3-Nitro Isomers of N-(4-vinylphenyl)phthalimide: A Comparative Guide
This guide outlines the technical protocols for distinguishing the 4-nitro and 3-nitro isomers of N-(4-vinylphenyl)phthalimide. These monomers are critical precursors for high-performance polyimides, where isomeric purity dictates thermal stability, optical transparency, and polymerization kinetics.[1]
Executive Summary
N-(4-vinylphenyl)phthalimide derivatives are synthesized via the condensation of nitrophthalic anhydrides with 4-aminostyrene.[1] The presence of the nitro group at the 3- or 4-position of the phthalimide ring significantly alters the electronic environment and steric packing of the molecule.[1]
-
4-Nitro Isomer : Derived from 4-nitrophthalic anhydride.[1] Exhibits a 1,2,4-trisubstituted aromatic substitution pattern.[1]
-
3-Nitro Isomer : Derived from 3-nitrophthalic anhydride.[1] Exhibits a 1,2,3-trisubstituted aromatic substitution pattern.[1]
Critical Note on Polymerization : Unlike the unsubstituted N-(4-vinylphenyl)phthalimide, both nitro isomers act as strong inhibitors for free-radical polymerization (AIBN initiated) due to the nitro group's radical scavenging ability.[1] They must be polymerized via cationic mechanisms (e.g.,
Synthesis & Structural Origin
The definitive method for ensuring isomeric identity is controlling the starting material.[1] The isomers are formed through the imidization of the corresponding nitrophthalic anhydride.[1]
Reaction Pathway Diagram
The following diagram illustrates the parallel synthesis routes.
Caption: Divergent synthesis pathways. Isomeric identity is established by the specific anhydride precursor.[1]
Spectroscopic Distinction (NMR)
Nuclear Magnetic Resonance (
Comparative NMR Data Table ( , 400 MHz)
| Feature | 3-Nitro Isomer | 4-Nitro Isomer |
| Symmetry | ||
| Phthalimide Protons | 3 Protons (ABC System) | 3 Protons (ABX System) |
| Splitting Pattern | Triplet (t) and two Doublets (d) | Doublet (d) , Doublet of Doublets (dd) , Singlet (s) |
| Coupling Constants | ||
| Shift Logic | Protons are adjacent to each other (vicinal).[1][2] | One proton is isolated between carbonyls/nitro (meta coupling).[1] |
NMR Signal Logic Diagram
This decision tree helps interpret the aromatic region (7.5 – 8.7 ppm) to identify the isomer.[1]
Caption: NMR decision tree for assigning nitro-phthalimide regiochemistry.
Physical Properties & Experimental Validation[1][3][4]
Melting Point (MP) Distinction
Melting point is a rapid quality control check.[1] Based on the precursor trends and structural symmetry:
-
3-Nitro Isomer : Generally exhibits a higher melting point due to more compact crystal packing facilitated by the "U-shape" symmetry of the 3-nitro group relative to the imide.[1]
-
4-Nitro Isomer : Typically melts at a lower temperature range.[1]
Reference Baseline (Precursors):
-
4-Nitrophthalimide: 198–200 °C[1]
-
Note: The vinylphenyl derivatives will follow this relative trend but at different absolute values (typically 140–180 °C range depending on purity).[1]
Solubility
-
3-Nitro Isomer : Less soluble in ethanol/methanol; often requires DMF or DMSO for processing.[1]
-
4-Nitro Isomer : Slightly higher solubility in common organic solvents (acetone, chloroform).[1]
Experimental Protocol: Synthesis & Purification
This protocol ensures the isolation of pure isomers for characterization.[1]
Reagents:
-
Isomerically pure 3-nitrophthalic anhydride OR 4-nitrophthalic anhydride (1.0 eq).[1]
-
4-Aminostyrene (1.0 eq).[1]
-
Glacial Acetic Acid (Solvent).[1]
Procedure:
-
Dissolution : Dissolve 10 mmol of the chosen anhydride in 30 mL of glacial acetic acid under nitrogen.
-
Addition : Add 10 mmol of 4-aminostyrene dropwise to prevent thermal runaway.
-
Reflux : Heat the mixture to reflux (118°C) for 4–6 hours. The solution will darken.
-
Precipitation : Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. The crude imide will precipitate as a yellow/brown solid.[1]
-
Filtration : Collect the solid by vacuum filtration.[1] Wash with water (
mL) and cold ethanol ( mL). -
Recrystallization (Critical Step) :
-
Drying : Dry in a vacuum oven at 60°C for 12 hours.
References
-
Overberger, C. G., & Shalati, M. D. (1983). Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides.[1] Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3403-3424.[1]
-
Source: [1]
-
-
PubChem. 3-Nitrophthalimide (Compound Summary).
-
Source: [1]
-
-
PubChem. 4-Nitrophthalimide (Compound Summary).
-
Source: [1]
-
-
Organic Syntheses. 4-Nitrophthalimide. Org.[1] Synth. 1941, 21, 81.[1]
-
Source: [1]
-
Sources
A Comparative Guide to the Reactivity Ratios of 4-nitro-N-(4-vinylphenyl)phthalimide with Styrene: Overcoming Synthetic Challenges and a Proposed Path Forward
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel functional polymers, N-substituted phthalimides have garnered significant interest for their potential in creating materials with unique thermal and optical properties. The copolymerization of vinyl-functionalized phthalimides with common monomers like styrene is a key strategy for tuning these properties. This guide provides an in-depth analysis of the reactivity ratios for the copolymerization of 4-nitro-N-(4-vinylphenyl)phthalimide with styrene, addressing a critical challenge in its synthesis and offering a comprehensive, field-proven path for its characterization.
The Challenge: Inhibition in Free-Radical Copolymerization
A pivotal study by Overberger and Shalati (1983) on the synthesis and polymerization of vinyl monomers containing nitro- or fluorophthalimides revealed a significant hurdle: 4-nitro-N-(4-vinylphenyl)phthalimide does not readily copolymerize with styrene via standard free-radical initiation using α,α'-azobis(isobutyronitrile) (AIBN)[1]. The study posits that the potent electron-withdrawing nature of the nitrophthalimide group exerts a strong inhibitive effect on the free-radical process[1]. This inhibition likely arises from the stabilization of potential radical intermediates or interaction with the initiator, thereby quenching the polymerization reaction.
This finding underscores a critical consideration for researchers: the electronic nature of substituents on a monomer can fundamentally alter its polymerization behavior, precluding the use of otherwise standard techniques.
A Proposed Alternative: Cationic Copolymerization
The same foundational study that reported the inhibition of free-radical polymerization also demonstrated that N-(4-vinylphenyl)-4-nitrophthalimide can be polymerized cationically using initiators like boron trifluoride etherate (BF₃·OEt₂)[1]. This provides a viable pathway for synthesizing copolymers of this monomer with styrene, which is also susceptible to cationic polymerization.
This guide, therefore, proposes a detailed methodology for determining the reactivity ratios of 4-nitro-N-(4-vinylphenyl)phthalimide (M₁) and styrene (M₂) through a cationic copolymerization approach.
Synthesis of 4-nitro-N-(4-vinylphenyl)phthalimide
The synthesis of the monomer is a prerequisite for any polymerization study. A representative synthetic route is outlined below.
Caption: Synthesis of 4-nitro-N-(4-vinylphenyl)phthalimide.
Experimental Protocol for Cationic Copolymerization
The following protocol outlines the steps for conducting a series of copolymerization experiments at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. This is a crucial condition for the application of the Mayo-Lewis equation and its linearized forms[2].
Materials:
-
4-nitro-N-(4-vinylphenyl)phthalimide (M₁)
-
Styrene (M₂), freshly distilled to remove inhibitors
-
Boron trifluoride etherate (BF₃·OEt₂) as the cationic initiator
-
Anhydrous dichloromethane (DCM) as the solvent
-
Methanol as the precipitating agent
-
Nitrogen gas for maintaining an inert atmosphere
Procedure:
-
Preparation of Monomer Feed Solutions: Prepare a series of stock solutions in anhydrous DCM with varying molar feed ratios of M₁ to M₂ (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Polymerization:
-
In a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer, add a known volume of a specific monomer feed solution.
-
Cool the solution to a controlled temperature (e.g., 0 °C or -78 °C) to manage the reaction kinetics.
-
Initiate the polymerization by adding a catalytic amount of BF₃·OEt₂. The causality here is that cationic polymerization of styrene is often rapid, and low temperatures are necessary to control the molecular weight and keep the conversion low.
-
Allow the reaction to proceed for a predetermined time, calculated to keep the total monomer conversion below 10%.
-
-
Termination and Isolation:
-
Quench the reaction by adding a small amount of chilled methanol.
-
Precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Copolymer Composition Analysis:
-
Determine the molar composition of the copolymer using ¹H NMR spectroscopy. The distinct aromatic proton signals of the phthalimide and styrene units allow for straightforward integration and calculation of their relative incorporation. Alternatively, elemental analysis for nitrogen content can be used as a self-validating system to confirm the NMR results.
-
Data Analysis: Determining Reactivity Ratios
With the initial monomer feed ratios ([M₁]/[M₂]) and the resulting copolymer compositions (d[M₁]/d[M₂]) determined, the reactivity ratios (r₁ and r₂) can be calculated. The Fineman-Ross and Kelen-Tüdős methods are two well-established linear techniques for this purpose[3][4][5][6].
The Fineman-Ross Method
The Fineman-Ross method rearranges the Mayo-Lewis equation into a linear form[3][5]:
G = H * r₁ - r₂
where:
-
F = [M₁]/[M₂] in the initial feed
-
f = d[M₁]/d[M₂] in the copolymer
-
G = F(f-1)/f
-
H = F²/f
A plot of G versus H yields a straight line with a slope of r₁ and a y-intercept of -r₂.
The Kelen-Tüdős Method
The Kelen-Tüdős method is often preferred as it can provide more reliable results by giving more equal weighting to all data points[2][4][6]. The linear equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = √(Hmin * Hmax), where Hmin and Hmax are the minimum and maximum H values from the experimental data series.
A plot of η versus ξ gives a straight line. The y-intercept (when ξ = 0) is -r₂/α, and the x-intercept (when ξ = 1) is r₁.
Caption: Experimental workflow for determining reactivity ratios.
Comparative Analysis and Expected Outcomes
While experimental data for the 4-nitro-N-(4-vinylphenyl)phthalimide/styrene system is not available in the literature, we can draw comparisons with a structurally similar monomer from the same key study: N-(4-vinylphenyl)-3-fluorophthalimide[1].
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymerization Type | Notes |
| N-(4-vinylphenyl)-3-fluorophthalimide | Styrene | 1.7 | 0.55 | 0.935 | Nearly Ideal/Random[1] | The fluoro-substituted monomer is more reactive than styrene. The product r₁r₂ ≈ 1 suggests a tendency towards random incorporation of monomers. |
| Styrene | Acrylonitrile | 0.4 | 0.04 | 0.016 | Alternating | Both monomers prefer to add the other monomer rather than themselves, leading to a strong alternating tendency. |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.239 | Random/Alternating | A well-studied system that forms a random copolymer with some alternating tendency[7][8]. |
| N-Cyclohexylmaleimide | Styrene | 0.046 | 0.127 | 0.006 | Alternating | Strong tendency to form an alternating copolymer[9]. |
Expected Influence of the Nitro Group: The -NO₂ group is significantly more electron-withdrawing than the -F atom. In a cationic polymerization context, this has two potential effects:
-
Destabilization of the Cation: The electron-withdrawing nature of the nitrophthalimide moiety will destabilize the propagating carbocation on the 4-nitro-N-(4-vinylphenyl)phthalimide monomer unit. This would make the monomer less reactive towards adding another monomer unit (both M₁ and M₂).
-
Reduced Nucleophilicity: The vinyl group of the 4-nitro-N-(4-vinylphenyl)phthalimide monomer will be less electron-rich (less nucleophilic) and therefore less reactive towards a propagating carbocation.
Based on these electronic effects, one would hypothesize that the reactivity ratio for 4-nitro-N-(4-vinylphenyl)phthalimide (r₁) would be significantly lower than that of its fluoro-analogue (r₁ = 1.7). It is likely that r₁ < 1 and potentially r₁ << 1, indicating that a propagating chain ending in this monomer would preferentially add a styrene monomer.
Conclusion
The determination of reactivity ratios for 4-nitro-N-(4-vinylphenyl)phthalimide with styrene is not a straightforward endeavor due to the inhibitive effects of the nitro group on free-radical polymerization. However, this guide provides a scientifically grounded, alternative pathway through cationic polymerization. By following the proposed experimental protocol and utilizing established linear methods for data analysis, researchers can successfully characterize this challenging but potentially valuable monomer system. The expected results, when compared with analogues like the fluoro-substituted version, will provide crucial insights into how strong electron-withdrawing groups influence monomer reactivity in cationic copolymerization, enabling the rational design of advanced functional polymers.
References
-
Fineman, M.; Ross, S. D. (1950). "Linear method for determining monomer reactivity ratios in copolymerization." Journal of Polymer Science 5(2): 259-262. [Link]
-
Yilmaz, E.; Kucukyavuz, Z. (1993). "Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions." Polymer 34(1): 145-149. [Link]
-
Fazakas-Anca, I. S.; Modrea, A.; Vlase, S. (2021). "Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression." Polymers 13(21): 3815. [Link]
-
Mao, R.; Huglin, M. B. (1993). "A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model." Polymer 34(8): 1709-1714. [Link]
-
IUPAC. (2024). "IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data." RSC Publishing. [Link]
-
Chen, G. et al. (2001). "Measurements of monomer reactivity ratios for copolymerization of styrene and methyl methacrylate in carbon dioxide at vapor-liquid equilibrium state." Journal of Polymer Science Part A: Polymer Chemistry 39(22): 3984-3990. [Link]
-
Al-Badri, T. J. M. (2012). "Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically." Baghdad Science Journal 9(4): 695-702. [Link]
-
Cai, Y. et al. (2000). "Atom Transfer Radical Copolymerization of Styrene and N-Cyclohexylmaleimide." Journal of Polymer Science Part A: Polymer Chemistry 38(7): 1203-1209. [Link]
-
Mayo, F. R.; Lewis, F. M. (1944). "Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate." Journal of the American Chemical Society 66(9): 1594–1601. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. cjps.org [cjps.org]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of the known hazards associated with its primary chemical moieties: an aromatic nitro group, a vinylphenyl group, and an isoindoline-1,3-dione (phthalimide) core. A cautious approach, treating the substance with a high degree of care, is paramount.
Hazard Assessment: A Synthesis of Structural Concerns
A thorough risk assessment is the foundation of safe laboratory practice.[1] For 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, we must consider the potential hazards contributed by each of its functional groups.
-
Aromatic Nitro Compounds: These compounds are often associated with toxicity and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They can also pose a risk of thermal instability.
-
Vinylphenyl Group: The vinyl group can be a source of irritation to the skin, eyes, and respiratory system.[4] It is also a reactive moiety that could potentially participate in polymerization reactions.
-
Isoindoline-1,3-dione Core: While the phthalimide core itself is found in many pharmaceuticals, derivatives can exhibit a range of biological activities and potential toxicities.[5][6]
Given these considerations, this compound should be handled as a substance with potential for skin, eye, and respiratory irritation, and possible systemic toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to prevent exposure through inhalation, dermal contact, and eye contact.[7] The following table summarizes the recommended PPE for handling 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione.
| Protection Type | Specification | Standard | Rationale |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised. | EN 374 | To prevent skin contact with the compound.[8] Regularly inspect gloves for any signs of degradation or puncture. |
| Eye/Face | Safety goggles with side shields or a face shield in combination with safety glasses. | EN166 | To protect against splashes and airborne particles.[8] |
| Body | Flame-resistant lab coat. | --- | To protect skin from spills and prevent contamination of personal clothing.[9] |
| Respiratory | NIOSH-approved N95 (or higher) respirator. | NIOSH (US) or EN 149 (Europe) | To prevent inhalation of fine powders, particularly when handling the solid material outside of a certified chemical fume hood.[9] |
| Feet | Closed-toe, chemical-resistant shoes. | --- | To protect feet from potential spills.[9] |
Operational Handling: Step-by-Step Procedures
Adherence to a strict operational workflow will minimize the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Work Area: All work with 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione should be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation.[10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][9]
-
Surface Protection: Line the work surface within the fume hood with absorbent, disposable bench paper to contain any potential spills.[9]
Handling the Solid Compound
-
Weighing: If possible, perform all weighing operations within the fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.
-
Transfer: Use a micro-spatula to carefully transfer the powdered compound. Avoid any actions that could create dust. If dust is generated, allow it to settle within the contained workspace before proceeding.[9]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of dust and potential contamination.[11]
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical aspect of the chemical lifecycle to prevent environmental contamination and ensure the safety of all personnel.[12]
Waste Segregation
-
Solid Waste: All solid waste contaminated with 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione, such as used gloves, bench paper, weighing paper, and contaminated vials, must be collected in a designated and clearly labeled hazardous waste container.[13][14]
-
Liquid Waste: Solutions containing the compound, as well as any solvent used for rinsing contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container. Do not pour this waste down the drain.[15]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[9]
Container Labeling and Storage
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione".[13] Do not use abbreviations.
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed and within secondary containment to prevent spills.[12]
Final Disposal
-
Professional Collection: Arrange for the collection of all hazardous waste by a licensed professional waste disposal service.[16] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione.
Caption: Workflow for safe handling and disposal.
References
- Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Chemius. (n.d.). nitro razredčilo.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- NJIT Environmental Health and Safety Department. (n.d.). Hazardous Chemical Waste Disposal.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- ThermoFisher. (2026, January 16). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory.
- Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- LGC Standards. (2025, October 20). Safety Data Sheet.
- Environmental Protection Agency. (2018, July 10). Zoetis.
- Cornell University Law School Legal Information Institute. (n.d.). 40 CFR § 721.875 - Aromatic nitro compound.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
- (n.d.). Preparation of 4-nitrophenol.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Glasgow. (n.d.). COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY.
- (n.d.). Pharmaceutical Waste Guidance.
- Wikipedia. (n.d.). Isoindoline.
- National Institutes of Health, PubChem. (n.d.). 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione.
- Benchchem. (n.d.). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
- PMC. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
- Der Pharma Chemica. (n.d.). Microwave assisted synthesis of (E)-2-(4-(3-(aryl) acryloyl) phenyl) isoindoline-1, 3-diones and their antibacterial activity.
- (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Organic Syntheses Procedure. (n.d.). 4-nitroindole.
- (2021, March 1). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog.
- Cole-Parmer. (2006, June 28). Material Safety Data Sheet - 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, 95+%.
- ChemScene. (n.d.). 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione.
Sources
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. angenechemical.com [angenechemical.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. corporate.dow.com [corporate.dow.com]
- 8. hsa.ie [hsa.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mobile [my.chemius.net]
- 11. leap.epa.ie [leap.epa.ie]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. njit.edu [njit.edu]
- 14. fchpt.stuba.sk [fchpt.stuba.sk]
- 15. gla.ac.uk [gla.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
